3-oxooctanoyl-CoA
Description
This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
This compound has been reported in Homo sapiens and Bos taurus with data available.
Properties
CAS No. |
54684-64-9 |
|---|---|
Molecular Formula |
C29H48N7O18P3S |
Molecular Weight |
907.7 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-oxooctanethioate |
InChI |
InChI=1S/C29H48N7O18P3S/c1-4-5-6-7-17(37)12-20(39)58-11-10-31-19(38)8-9-32-27(42)24(41)29(2,3)14-51-57(48,49)54-56(46,47)50-13-18-23(53-55(43,44)45)22(40)28(52-18)36-16-35-21-25(30)33-15-34-26(21)36/h15-16,18,22-24,28,40-41H,4-14H2,1-3H3,(H,31,38)(H,32,42)(H,46,47)(H,48,49)(H2,30,33,34)(H2,43,44,45)/t18-,22-,23-,24+,28-/m1/s1 |
InChI Key |
WPIVBCGRGVNDDT-CECATXLMSA-N |
Origin of Product |
United States |
Foundational & Exploratory
3-oxooctanoyl-CoA discovery and synthesis
An In-Depth Technical Guide to 3-Oxooctanoyl-CoA: Discovery, Synthesis, and Core Metabolic Functions
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Oxooctanoyl-coenzyme A (this compound) is a pivotal, yet transient, metabolic intermediate situated at the crossroads of fatty acid synthesis and degradation. As an eight-carbon β-ketoacyl-CoA, it represents a key step in the elongation and oxidation of medium-chain fatty acids. Its central role in these fundamental energy pathways makes the enzymes that produce and consume it attractive targets for therapeutic intervention in metabolic diseases and microbiology. This technical guide provides a comprehensive overview of the discovery of this compound within the broader context of lipid metabolism, details its core biological functions, presents methodologies for its chemical and enzymatic synthesis, and summarizes relevant quantitative data for the enzymes governing its turnover.
Discovery and Historical Context
The discovery of this compound is intrinsically linked to the elucidation of the fatty acid β-oxidation pathway. In 1904, German chemist Georg Franz Knoop conducted seminal experiments feeding dogs fatty acids with a terminal phenyl group.[1][2][3] By analyzing the modified aromatic compounds excreted in urine, he deduced that fatty acids were degraded by the successive removal of two-carbon units, a process he termed "β-oxidation" because the chemical changes occurred at the β-carbon (C3) of the fatty acid chain.[1][2]
It took several more decades to uncover the precise biochemical mechanism. The full pathway, a four-step cycle involving dehydrogenation, hydration, a second dehydrogenation, and thiolytic cleavage, was pieced together by the 1950s.[4] Within this framework, 3-oxoacyl-CoA molecules were identified as the substrates for the final, chain-shortening cleavage step. This compound was thus recognized as the specific intermediate generated during the β-oxidation of decanoyl-CoA and the precursor to hexanoyl-CoA.[5][6] Concurrently, studies on fatty acid synthesis revealed a similar, but distinct, set of reactions operating in reverse, where the corresponding acyl carrier protein (ACP) thioester, 3-oxooctanoyl-ACP, is formed via the condensation of hexanoyl-ACP and malonyl-ACP.[7][8]
Biological Role and Metabolic Pathways
This compound, or its ACP equivalent, is a central intermediate in two fundamental and opposing metabolic pathways: fatty acid β-oxidation (catabolism) and fatty acid synthesis (anabolism).
Role in Fatty Acid β-Oxidation
In the mitochondrial matrix, fatty acid β-oxidation systematically shortens acyl-CoA chains to produce acetyl-CoA for the citric acid cycle. This compound is generated in the third step of the cycle acting on an eight-carbon fatty acid chain.
-
(Dehydrogenation): Octanoyl-CoA is oxidized by medium-chain acyl-CoA dehydrogenase (MCAD), yielding trans-Δ²-octenoyl-CoA.
-
(Hydration): Enoyl-CoA hydratase adds a water molecule across the double bond to form L-3-hydroxyoctanoyl-CoA.
-
(Oxidation): L-3-hydroxyacyl-CoA dehydrogenase (HADH) oxidizes the hydroxyl group to a ketone, producing This compound .[9]
-
(Thiolysis): β-ketoacyl-CoA thiolase (thiolase) catalyzes the cleavage of this compound by another molecule of Coenzyme A, releasing one molecule of acetyl-CoA and one molecule of hexanoyl-CoA, which can then re-enter the cycle.[5][6][10]
Role in Fatty Acid Synthesis
In the cytoplasm, the multi-enzyme fatty acid synthase (FAS) complex builds fatty acids. Here, the growing acyl chain is attached to an Acyl Carrier Protein (ACP). 3-Oxooctanoyl-ACP is the key intermediate in the elongation from a six-carbon to an eight-carbon chain.
-
(Condensation): β-ketoacyl-ACP synthase (KAS) catalyzes the Claisen condensation of hexanoyl-ACP with malonyl-ACP. This reaction involves the decarboxylation of malonyl-ACP and results in the formation of 3-oxooctanoyl-ACP .[7][8][11]
-
(Reduction): β-ketoacyl-ACP reductase (KR) reduces the ketone to a hydroxyl group, yielding D-3-hydroxyoctanoyl-ACP.
-
(Dehydration): 3-hydroxyacyl-ACP dehydratase (DH) removes water, creating trans-Δ²-octenoyl-ACP.
-
(Reduction): Enoyl-ACP reductase (ER) reduces the double bond to form octanoyl-ACP, which is now ready for the next elongation cycle.
Synthesis of this compound
Access to pure this compound is essential for studying the kinetics of fatty acid metabolism enzymes and for screening potential inhibitors. Both chemical and enzymatic routes can be employed for its synthesis.
Chemical Synthesis
Chemical synthesis of acyl-CoAs typically involves the acylation of the free thiol group of Coenzyme A with an activated form of the corresponding carboxylic acid (3-oxooctanoic acid). Due to the instability of 3-keto acids and the presence of multiple reactive groups on CoA, these syntheses require careful control of reaction conditions. A common strategy involves activating the carboxylic acid with reagents like N,N'-carbonyldiimidazole (CDI) or ethyl chloroformate (ECF) to form a reactive intermediate, which then readily acylates CoA in a mixed aqueous-organic solvent system.[12][13] Yields for similar medium-chain acyl-CoAs using these methods are generally in the range of 40-80%.[12][13]
References
- 1. lscollege.ac.in [lscollege.ac.in]
- 2. A general introduction to the biochemistry of mitochondrial fatty acid β-oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. History | Cyberlipid [cyberlipid.gerli.com]
- 4. d-nb.info [d-nb.info]
- 5. aocs.org [aocs.org]
- 6. study.com [study.com]
- 7. The Kinetics of Carbon‐Carbon Bond Formation in Metazoan Fatty Acid Synthase and Its Impact on Product Fidelity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 10. 3-ketoacyl-CoA thiolase, mitochondrial | Abcam [abcam.com]
- 11. Beta-Ketoacyl-acyl carrier protein synthetase. Characterization of the acyl-enzyme intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters [mdpi.com]
- 13. researchgate.net [researchgate.net]
Enzymatic Synthesis of 3-Oxooctanoyl-CoA: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the enzymatic synthesis of 3-oxooctanoyl-CoA, a critical intermediate in fatty acid biosynthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth methodologies, quantitative data, and visual representations of the synthesis pathways and experimental workflows.
Introduction
This compound is a β-ketoacyl-CoA that plays a crucial role in the chain elongation phase of fatty acid synthesis. It is formed through the condensation of a six-carbon acyl donor with a malonyl extender unit, a reaction catalyzed by β-ketoacyl-acyl carrier protein (ACP) synthases (KAS). The availability of pure this compound is essential for a variety of research applications, including the study of fatty acid metabolism, the screening of enzyme inhibitors, and the development of novel therapeutics. This guide details the enzymatic pathways and provides practical protocols for the in vitro synthesis and purification of this key metabolite.
The Enzymatic Machinery: β-Ketoacyl-ACP Synthases
The synthesis of this compound is primarily carried out by enzymes of the fatty acid synthase (FAS) system. In bacteria, the type II FAS is a dissociated system of monofunctional enzymes, making it ideal for in vitro reconstitution. The key enzymes involved are:
-
Acyl Carrier Protein (ACP): A small, acidic protein that carries the growing fatty acid chain as a thioester.
-
Malonyl-CoA:ACP Transacylase (FabD): Transfers the malonyl group from malonyl-CoA to ACP to form malonyl-ACP.
-
β-Ketoacyl-ACP Synthase I (FabB) or III (FabH): Catalyzes the crucial Claisen condensation of an acyl-ACP (in this case, hexanoyl-ACP) with malonyl-ACP to form a β-ketoacyl-ACP (3-oxooctanoyl-ACP).
-
Acyl-CoA Synthetase (ACS) or Acyl-ACP Synthetase (AAS): Required for the initial activation of the fatty acid (hexanoate) to its CoA or ACP thioester.
-
Phosphopantetheinyl Transferase (Sfp or AcpS): Essential for the post-translational modification of apo-ACP to its active holo-form.
Quantitative Data: Enzyme Kinetics
The efficiency of this compound synthesis is dependent on the kinetic parameters of the involved enzymes. The following tables summarize key kinetic data for relevant bacterial β-ketoacyl-ACP synthases.
| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Source Organism | Reference |
| E. coli FabB | Hexanoyl-ACP | - | - | - | Escherichia coli | [1] |
| E. coli FabB | Malonyl-ACP | 11.5 | - | - | Escherichia coli | [1] |
| S. aureus FabH | Hexanoyl-CoA | High Activity | - | - | Staphylococcus aureus | [2][3] |
| E. coli FabH | Acetyl-CoA | 40 | - | - | Escherichia coli | [4] |
| E. coli FabH | Malonyl-ACP | 5 | - | - | Escherichia coli | [4] |
Signaling Pathways and Experimental Workflows
Enzymatic Synthesis Pathway of this compound
Caption: Enzymatic pathway for the synthesis of this compound.
Experimental Workflow for Enzymatic Synthesis and Purification
References
- 1. researchgate.net [researchgate.net]
- 2. Fatty Acid Synthesis: Essential Steps, Enzymes, And Clinical Relevance [ourbiochemistry.com]
- 3. Crystal structure and substrate specificity of the β-ketoacyl-acyl carrier protein synthase III (FabH) from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
The Multifaceted Role of 3-Oxooctanoyl-CoA: A Technical Guide for Researchers
An In-depth Exploration of a Key Metabolic Intermediate Across Diverse Organisms
For Immediate Release
This technical guide provides a comprehensive overview of the function of 3-oxooctanoyl-CoA, a critical intermediate in fatty acid metabolism, across a range of organisms from bacteria to mammals. This document is intended for researchers, scientists, and drug development professionals interested in the intricate roles of this molecule in cellular physiology and its potential as a therapeutic target.
Introduction
3-Oxooctanoyl-coenzyme A (CoA) is a pivotal metabolite situated at the crossroads of fatty acid synthesis and degradation. Its presence and flux through various metabolic pathways are tightly regulated and have significant implications for cellular energy homeostasis, signaling, and virulence in pathogenic bacteria. This guide will delve into the core functions of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the key pathways in which it participates.
Function in Mammalian Systems: A Central Role in Beta-Oxidation
In mammals, this compound is a key intermediate in the mitochondrial beta-oxidation of medium-chain fatty acids.[1] This catabolic process is essential for energy production, particularly during periods of fasting or prolonged exercise. The final step of each beta-oxidation cycle involves the thiolytic cleavage of a 3-ketoacyl-CoA, such as this compound, by the enzyme 3-ketoacyl-CoA thiolase (EC 2.3.1.16).[1][2] This reaction yields acetyl-CoA, which enters the citric acid cycle, and a fatty acyl-CoA molecule that is two carbons shorter.[1]
Mitochondrial Beta-Oxidation Pathway
The pathway for the degradation of octanoyl-CoA to hexanoyl-CoA via this compound is a critical segment of fatty acid metabolism.
References
Characterization of 3-Oxooctanoyl-CoA Pathway Intermediates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the characterization of 3-oxooctanoyl-CoA and its associated pathway intermediates. As a key metabolite in the mitochondrial β-oxidation of medium-chain fatty acids, understanding the nuances of this pathway is critical for research into metabolic disorders, drug development, and cellular signaling. This guide offers a consolidation of quantitative data, detailed experimental protocols, and visual representations of the core metabolic and experimental workflows.
Introduction to the this compound Pathway
This compound is a transient intermediate in the catabolism of octanoyl-CoA, an eight-carbon fatty acyl-CoA. This process, known as β-oxidation, occurs within the mitochondrial matrix and serves as a vital source of cellular energy by systematically shortening fatty acyl chains to produce acetyl-CoA, which subsequently enters the citric acid cycle. The pathway leading to and from this compound involves a series of enzymatic reactions that are crucial for maintaining metabolic homeostasis. Dysregulation of this pathway is implicated in several inherited metabolic disorders.
Quantitative Data on Acyl-CoA Intermediates
The precise quantification of acyl-CoA species is fundamental to understanding the flux and regulation of fatty acid oxidation. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for these measurements due to its high sensitivity and specificity.[1] While specific quantitative data for this compound is not extensively reported in publicly available literature, the following tables summarize representative concentrations of other relevant acyl-CoA intermediates in various biological matrices, offering a comparative context for researchers.
Table 1: Quantitative Data of Acyl-CoA Species in Human Cell Lines
| Acyl-CoA Species | HepG2 (pmol/10^6 cells)[2] |
| Acetyl-CoA | 10.644 |
| Propionyl-CoA | 3.532 |
| Butyryl-CoA | 1.013 |
| Valeryl-CoA | 1.118 |
| Crotonoyl-CoA | 0.032 |
| HMG-CoA | 0.971 |
| Succinyl-CoA | 25.467 |
| Glutaryl-CoA | 0.647 |
Table 2: Quantitative Data of Acyl-CoA Species in Mouse Liver
| Acyl-CoA Species | Concentration (nmol/g wet weight) |
| Acetyl-CoA | ~50-100 |
| Malonyl-CoA | Significantly elevated in high-fat diet |
| Propionyl-CoA | Significantly elevated in high-fat diet |
| C10:3-CoA | Significantly elevated in high-fat diet |
| C16:0-CoA | Significantly elevated in high-fat diet |
| C18:1-CoA | Significantly elevated in high-fat diet |
| C18:2-CoA | Significantly elevated in high-fat diet |
Note: Data for mouse liver is derived from a study on high-fat diet effects and presented as relative changes. Absolute concentrations can vary significantly based on diet and metabolic state.[3]
Table 3: Kinetic Parameters of Enzymes in the β-Oxidation Pathway
| Enzyme | Substrate | Km (µM) | Vmax (U/mg) | Organism/Tissue |
| L-3-Hydroxyacyl-CoA Dehydrogenase | C4-C16 3-hydroxyacyl-CoAs | Varies with chain length | Most active with medium-chain substrates | Pig Heart |
| 3-Ketoacyl-CoA Thiolase | Medium- to long-chain 3-oxoacyl-CoAs | Broad substrate specificity | - | Mammalian Tissues |
Experimental Protocols
Extraction of Acyl-CoAs from Cultured Cells for LC-MS/MS Analysis
This protocol is adapted from established methods for the efficient extraction of a broad range of acyl-CoAs from both adherent and suspension cell cultures.[2]
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold 10% (w/v) Trichloroacetic Acid (TCA) or 2.5% (w/v) Sulfosalicylic Acid (SSA) in water
-
Internal standard solution (e.g., [13C8]octanoyl-CoA)
-
Ammonium (B1175870) acetate (B1210297) solution (50 mM, pH 7)
-
Solid-Phase Extraction (SPE) columns (e.g., Oasis HLB)
-
Centrifuge capable of 17,000 x g at 4°C
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Cell Harvesting:
-
Adherent cells: Aspirate culture medium, wash twice with ice-cold PBS, and scrape cells in 1 mL of ice-cold 10% TCA or 2.5% SSA.
-
Suspension cells: Pellet cells by centrifugation (500 x g for 5 min at 4°C), aspirate supernatant, wash twice with ice-cold PBS, and resuspend the pellet in 1 mL of ice-cold 10% TCA or 2.5% SSA.
-
-
Internal Standard Spiking: Add a known amount of the internal standard solution to each sample.
-
Lysis and Protein Precipitation: Sonicate the samples (e.g., 12 x 0.5 s pulses) on ice to ensure complete cell lysis. Pellet the precipitated protein by centrifugation at 17,000 x g for 10 minutes at 4°C.
-
Solid-Phase Extraction (SPE):
-
Condition the SPE column with 1 mL of methanol, followed by 1 mL of water.
-
Load the cleared supernatant from the previous step onto the column.
-
Wash the column with 1 mL of water to remove salts.
-
Elute the acyl-CoAs with 1 mL of methanol containing 25 mM ammonium acetate.
-
-
Sample Concentration and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of 50% methanol in 50 mM ammonium acetate (pH 7).
-
LC-MS/MS Analysis: Analyze the reconstituted samples by LC-MS/MS.
LC-MS/MS Parameters for Acyl-CoA Analysis
The following provides a general framework for setting up an LC-MS/MS method for the analysis of acyl-CoAs. Specific parameters, especially MRM transitions, should be optimized for the instrument in use.
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase A: 15 mM ammonium hydroxide (B78521) in water.
-
Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile.
-
Gradient: A gradient from a low to a high percentage of mobile phase B is used to elute the acyl-CoAs based on their hydrophobicity.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
Characteristic Fragmentation: Acyl-CoAs exhibit a characteristic neutral loss of 507 Da, corresponding to the 3'-phosphoadenosine diphosphate (B83284) fragment. Another common fragment ion is m/z 428, representing the CoA moiety.
-
MRM Transition for this compound (Theoretical):
-
Precursor Ion (Q1): 908.2 m/z ([M+H]+)
-
Product Ion (Q3): 401.2 m/z (following neutral loss of 507) or 428.0 m/z. These transitions should be empirically determined and optimized.
-
-
Signaling Pathways and Experimental Workflows
Mitochondrial β-Oxidation Pathway
The catabolism of octanoyl-CoA to acetyl-CoA involves a four-step enzymatic cycle. This compound is a key intermediate in this process.
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on 3-Oxooctanoyl-CoA in Mitochondrial Fatty Acid Metabolism
Abstract
This compound is a critical intermediate in the mitochondrial beta-oxidation of medium-chain fatty acids.[1][2] As the substrate for the final enzymatic step in each cycle of beta-oxidation, its metabolism is central to cellular energy production from lipids. This document provides a comprehensive technical overview of the role of this compound, detailing its position in the metabolic pathway, the enzymology of its conversion, quantitative kinetic data, and detailed experimental protocols for its study. Signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this key metabolic nexus.
Introduction: The Central Role of this compound
Mitochondrial fatty acid beta-oxidation (mFAO) is a catabolic process that systematically breaks down fatty acyl-CoA molecules to produce acetyl-CoA, NADH, and FADH2, which are subsequently used to generate ATP.[3][4] This pathway is particularly vital during periods of fasting or prolonged exercise when glucose is scarce.[5][6] this compound is the eight-carbon, beta-keto intermediate formed during the oxidation of octanoic acid and other fatty acids of at least eight carbons in length.[1][7] It stands at the crossroads of the third and fourth reactions of the beta-oxidation spiral, making the enzyme that processes it, 3-ketoacyl-CoA thiolase, a crucial control point in the pathway.[8]
The Mitochondrial Beta-Oxidation Pathway
The beta-oxidation of a saturated fatty acyl-CoA, such as octanoyl-CoA, is a four-step cyclical process that occurs in the mitochondrial matrix.[3][9] Each cycle shortens the acyl-CoA chain by two carbons, releasing one molecule of acetyl-CoA.
-
Dehydrogenation: Acyl-CoA dehydrogenase removes two hydrogen atoms from the acyl-CoA, creating a trans-Δ²-enoyl-CoA and reducing FAD to FADH₂.
-
Hydration: Enoyl-CoA hydratase adds a water molecule across the double bond, forming an L-3-hydroxyacyl-CoA.[8][10]
-
Dehydrogenation: L-3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a ketone, producing a 3-ketoacyl-CoA (in this case, This compound ) and reducing NAD⁺ to NADH.[8][10]
-
Thiolytic Cleavage: 3-ketoacyl-CoA thiolase (also known as thiolase) cleaves the 3-ketoacyl-CoA by inserting a new coenzyme A molecule.[8] This reaction releases a molecule of acetyl-CoA and a new acyl-CoA that is two carbons shorter (hexanoyl-CoA).[7]
The shortened acyl-CoA then re-enters the cycle until the fatty acid is completely oxidized.
Enzymology of this compound Conversion
The conversion of this compound is catalyzed by a class of enzymes known as 3-ketoacyl-CoA thiolases (KATs).[11][12] These enzymes are ubiquitous and play key roles in various metabolic pathways.[12]
-
Degradative vs. Biosynthetic Thiolases: Thiolases are broadly categorized into two types. Thiolase I (EC 2.3.1.16), or 3-ketoacyl-CoA thiolase, is involved in degradative pathways like beta-oxidation and generally has a broad substrate specificity for different chain lengths.[11][12] Thiolase II (EC 2.3.1.9), or acetoacetyl-CoA thiolase, is more specific and typically functions in biosynthetic pathways.[11] The enzyme acting on this compound in mFAO is a Thiolase I.[11][13]
-
Enzyme Isoforms and Substrate Specificity: Mitochondria contain several thiolase isoforms with overlapping substrate specificities. For long-chain fatty acids (≥ C12), the final three steps of beta-oxidation are catalyzed by the Mitochondrial Trifunctional Protein (MTP) .[14][15][16] MTP is a hetero-octameric complex bound to the inner mitochondrial membrane, composed of four alpha and four beta subunits.[14][17] The beta-subunit (encoded by the HADHB gene) harbors the long-chain 3-ketoacyl-CoA thiolase activity.[15][18] For medium- and short-chain substrates like this compound, the reactions are catalyzed by soluble enzymes in the mitochondrial matrix, including medium-chain 3-ketoacyl-CoA thiolase (MCKAT).[5][6][16] These enzymes are often termed "promiscuous" as they can act on substrates of various chain lengths.[5][6]
Quantitative Data
Table 1: Representative Kinetic Data for Mitochondrial Thiolases
| Enzyme | Organism | Substrate | Km (µM) | Vmax (U/mg) | Reference |
|---|---|---|---|---|---|
| 3-Ketoacyl-CoA Thiolase | Rat Liver | Acetoacetyl-CoA | 13 | 145 | (Ferdinand & Middleton, 1975) |
| MCKAT | Human | 3-Oxodecanoyl-CoA | ~2-5 | N/A | (Implicit in modeling studies)[5][6] |
| Thiolase I | T. fusca | Succinyl-CoA | 150 | 0.23 |[19] |
Note: Data are illustrative and conditions may vary. "N/A" indicates data not available in the cited source. Specific values for this compound are a known gap in the literature.
Table 2: Measured Concentrations of Beta-Oxidation Intermediates
| Condition | Metabolite | Concentration (nmol/mg protein) |
|---|---|---|
| Rat Liver Mitochondria (uncoupled) | C12-C16 3-hydroxyacyl-CoA | ~0.05 - 0.15 |
| Rat Liver Mitochondria (uncoupled) | C12-C16 2-enoyl-CoA | ~0.02 - 0.10 |
Source: Adapted from experimental data on the analysis of acyl-CoA esters in intact mitochondria.[20] This highlights that intermediates are typically present at low concentrations.
Regulation and Pathophysiological Significance
The flux through the thiolase step is regulated by several factors:
-
Substrate Availability: The concentration of this compound and the co-substrate Coenzyme A (CoA-SH) are critical.
-
Product Inhibition: The reaction is inhibited by its product, acetyl-CoA.
-
Redox State: The overall beta-oxidation pathway is sensitive to the mitochondrial NAD⁺/NADH and FAD/FADH₂ ratios.
A critical regulatory mechanism involving medium-chain 3-ketoacyl-CoA thiolase (MCKAT) has been described as a "vicious cycle".[5][6] Under conditions of fatty acid overload, the accumulation of 3-ketoacyl-CoA intermediates can exceed the capacity of MCKAT.[5] This leads to a backup of upstream intermediates and the sequestration of free Coenzyme A.[6] Since CoA is a required substrate for the thiolase reaction, its depletion further inhibits the enzyme, creating a feedback loop that shuts down the entire beta-oxidation pathway.[5][6]
Clinical Significance: Defects in the HADHB gene cause mitochondrial trifunctional protein deficiency, a severe disorder of fatty acid oxidation.[18] This leads to the accumulation of long-chain 3-hydroxyacylcarnitines and can present with hypoglycemia, cardiomyopathy, and sudden infant death.[15][18] While less common, defects in medium-chain specific thiolases can also lead to metabolic disease.
Experimental Protocols
Thiolase Activity Assay (Spectrophotometric)
This protocol measures the thiolytic cleavage of a 3-ketoacyl-CoA substrate by monitoring the disappearance of the magnesium-complexed enolate form of the substrate, which absorbs light at 303 nm.
Principle: The cleavage of 3-ketoacyl-CoA by thiolase in the presence of CoA results in the formation of acetyl-CoA and a shortened acyl-CoA. The decrease in absorbance at 303 nm, corresponding to the consumption of the 3-ketoacyl-CoA substrate, is directly proportional to the enzyme's activity.
Reagents:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.1
-
50 mM MgCl₂ solution
-
10 mM Coenzyme A (CoA-SH) solution (prepare fresh)
-
1 mM this compound (or Acetoacetyl-CoA as a common substitute) solution
-
Mitochondrial extract or purified enzyme solution
Procedure:
-
Prepare a reaction mixture in a quartz cuvette by adding:
-
850 µL Assay Buffer
-
50 µL 50 mM MgCl₂
-
50 µL 10 mM CoA-SH
-
Purified enzyme or mitochondrial lysate (e.g., 10-50 µg protein)
-
-
Incubate the mixture at 37°C for 5 minutes to equilibrate.
-
Initiate the reaction by adding 50 µL of 1 mM this compound.
-
Immediately place the cuvette in a spectrophotometer set to 37°C and monitor the decrease in absorbance at 303 nm for 5-10 minutes.
-
Calculate the rate of reaction using the molar extinction coefficient for the Mg²⁺-chelated 3-ketoacyl-CoA enolate (ε₃₀₃ ≈ 16,900 M⁻¹cm⁻¹).
Analysis of Acyl-CoA Intermediates by HPLC
This method allows for the separation and quantification of various acyl-CoA species, including this compound, from mitochondrial extracts.[20]
Principle: Mitochondrial reactions are quenched, and acyl-CoAs are extracted. The extract is then injected into a reverse-phase HPLC system. Acyl-CoAs are separated based on their chain length and polarity and detected using a photodiode-array detector (for the adenine (B156593) ring of CoA at ~260 nm) or mass spectrometry for greater sensitivity and specificity.
Methodology:
-
Incubation: Incubate isolated mitochondria with a fatty acid substrate (e.g., [U-¹⁴C]octanoate) under desired experimental conditions (e.g., with or without inhibitors).
-
Quenching & Extraction: Stop the reaction by adding ice-cold perchloric acid. Centrifuge to pellet the protein. Extract acyl-CoAs from the supernatant using a solid-phase extraction cartridge (e.g., C18).
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of potassium phosphate (B84403) buffer and acetonitrile.
-
Detection: UV detector at 260 nm. For radiolabeled substrates, an on-line radiochemical detector can be used.[20] Mass spectrometry provides definitive identification.
-
-
Quantification: Compare peak areas to those of known standards for absolute quantification.
Conclusion
This compound is a pivotal, albeit transient, metabolite in the mitochondrial beta-oxidation of fatty acids. Its formation and subsequent cleavage by 3-ketoacyl-CoA thiolase represent the final steps in each cycle of this essential energy-yielding pathway. The enzymes responsible for its turnover, particularly the medium-chain thiolases and the mitochondrial trifunctional protein, are critical nodes for metabolic regulation. Understanding the kinetics, regulation, and experimental analysis of this compound metabolism is fundamental for researchers in metabolic diseases and for professionals developing therapeutic strategies targeting fatty acid oxidation disorders.
References
- 1. This compound | C29H48N7O18P3S | CID 11966162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0003941) [hmdb.ca]
- 3. A general introduction to the biochemistry of mitochondrial fatty acid β-oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aocs.org [aocs.org]
- 5. The promiscuous enzyme medium-chain 3-keto-acyl-CoA thiolase triggers a vicious cycle in fatty-acid beta-oxidation | PLOS Computational Biology [journals.plos.org]
- 6. The promiscuous enzyme medium-chain 3-keto-acyl-CoA thiolase triggers a vicious cycle in fatty-acid beta-oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reactome | this compound+CoA-SH<=>Hexanoyl-CoA [reactome.org]
- 8. microbenotes.com [microbenotes.com]
- 9. The enzymology of mitochondrial fatty acid beta-oxidation and its application to follow-up analysis of positive neonatal screening results - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mitochondrial Fatty Acid β-Oxidation Disorders: From Disease to Lipidomic Studies—A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thiolase - Wikipedia [en.wikipedia.org]
- 12. InterPro [ebi.ac.uk]
- 13. Peroxisomal Plant 3-Ketoacyl-CoA Thiolase Structure and Activity Are Regulated by a Sensitive Redox Switch - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mitochondrial trifunctional protein - Wikipedia [en.wikipedia.org]
- 15. Regulation of mitochondrial trifunctional protein modulates nonalcoholic fatty liver disease in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mitochondrial Trifunctional Protein Defects: Clinical Implications and Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Molecular characterization of mitochondrial trifunctional protein deficiency: formation of the enzyme complex is important for stabilization of both alpha- and beta-subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Orphanet: Mitochondrial trifunctional protein deficiency [orpha.net]
- 19. Enhancing the activity and succinyl-CoA specificity of 3-ketoacyl-CoA thiolase Tfu_0875 through rational binding pocket engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Measurement of the acyl-CoA intermediates of beta-oxidation by h.p.l.c. with on-line radiochemical and photodiode-array detection. Application to the study of [U-14C]hexadecanoate oxidation by intact rat liver mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of 3-Oxooctanoyl-CoA in Escherichia coli Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Oxooctanoyl-CoA is a key metabolic intermediate in Escherichia coli, positioned at a critical juncture in the β-oxidation of fatty acids. Its transient existence belies its significance in cellular energetics and as a precursor for various biosynthetic pathways. This technical guide provides a comprehensive overview of the metabolic fate of this compound, the enzymatic machinery governing its turnover, the intricate regulatory networks that control its intracellular levels, and its potential, albeit indirect, role in interspecies cell-cell communication. Detailed experimental methodologies for the quantification of acyl-CoAs and the characterization of relevant enzymatic activities are presented, alongside structured data summaries and pathway visualizations, to serve as a valuable resource for researchers in microbiology, metabolic engineering, and drug discovery.
Introduction
Escherichia coli, a model organism for prokaryotic metabolism, exhibits remarkable versatility in its utilization of carbon sources. Among these, fatty acids represent a rich source of energy and cellular building blocks. The catabolism of fatty acids occurs through the β-oxidation pathway, a cyclical process that sequentially shortens the acyl chain by two carbons in each turn, generating acetyl-CoA, NADH, and FADH2. This compound emerges as a specific intermediate during the breakdown of octanoic acid and other longer-chain fatty acids. Understanding the biochemistry and regulation surrounding this molecule is crucial for a complete picture of E. coli's metabolic capabilities and for rationally engineering this bacterium for the production of biofuels and other valuable chemicals.
The Metabolic Hub: this compound in β-Oxidation
The canonical role of this compound in E. coli is as a substrate in the third step of the β-oxidation cycle. This pathway is primarily carried out by a multienzyme complex encoded by the fad (fatty acid degradation) operon.
The generation and consumption of this compound are catalyzed by two key enzymatic activities resident in the FadB subunit of the fatty acid oxidation complex:
-
Formation: L-3-hydroxyoctanoyl-CoA is oxidized to this compound by the L-3-hydroxyacyl-CoA dehydrogenase activity of FadB. This reaction is NAD+-dependent.
-
Cleavage: this compound is subsequently cleaved by the 3-ketoacyl-CoA thiolase activity of the FadA subunit, yielding hexanoyl-CoA and acetyl-CoA. This thiolytic cleavage requires a molecule of free coenzyme A (CoA).
The fadB gene product is a multifunctional enzyme, also possessing enoyl-CoA hydratase, Δ3,Δ2-enoyl-CoA isomerase, and 3-hydroxyacyl-CoA epimerase activities, which are essential for the degradation of unsaturated fatty acids.[1][2][3][4]
Regulation of this compound Levels
The intracellular concentration of this compound is tightly regulated, primarily at the transcriptional level through the control of the fad operon.
Transcriptional Regulation by FadR
The master regulator of fatty acid metabolism in E. coli is the transcription factor FadR.[5][6][7] FadR is a dual-function regulator:
-
Repressor of Degradation: In the absence of long-chain fatty acyl-CoAs, FadR binds to operator sites in the promoters of the fad genes, repressing their transcription. This prevents the synthesis of the β-oxidation enzymes when fatty acids are not available as a carbon source.
-
Activator of Synthesis: FadR also activates the transcription of fabA and fabB, genes involved in unsaturated fatty acid biosynthesis.[8]
The intracellular concentration of long-chain acyl-CoAs (typically C14-CoA or longer) acts as the inducing signal. When fatty acids are transported into the cell and activated to their CoA thioesters, these molecules bind to FadR, causing a conformational change that leads to its dissociation from the DNA.[5][9] This de-repression allows for the transcription of the fad operon and the subsequent synthesis of the β-oxidation enzymes, including FadB and FadA. Consequently, the flux through the β-oxidation pathway, including the generation and turnover of this compound, is increased.
An Indirect Role in Interspecies Signaling
While this compound itself has not been shown to be a signaling molecule in E. coli, it is structurally related to a class of quorum sensing molecules known as N-acyl-homoserine lactones (AHLs). Many Gram-negative bacteria use AHLs to coordinate gene expression in a cell-density-dependent manner. One such molecule is N-(3-oxooctanoyl)-L-homoserine lactone (3-oxo-C8-HSL).
E. coli does not possess a LuxI-type AHL synthase and therefore does not produce its own AHLs.[1][10][11] However, it does encode a LuxR homolog called SdiA (suppressor of division inhibition).[1][10] SdiA can detect the presence of AHLs produced by other bacterial species in the environment.[1][10][12] The binding of certain AHLs, including those with a 3-oxo-octanoyl side chain, to SdiA can modulate gene expression in E. coli, influencing processes such as biofilm formation and acid tolerance.[13][14]
Therefore, while this compound is an intracellular metabolite involved in core metabolism, its structural motif is utilized by other bacteria for intercellular communication, a language that E. coli can "eavesdrop" on via the SdiA receptor.
References
- 1. academic.oup.com [academic.oup.com]
- 2. (S)-3-hydroxyacyl-CoA dehydrogenase/enoyl-CoA hydratase (FadB’) from fatty acid degradation operon of Ralstonia eutropha H16 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specific assay of medium-chain acyl-CoA dehydrogenase based on the spectrophotometric measurement of product formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evidence that the fadB gene of the fadAB operon of Escherichia coli encodes 3-hydroxyacyl-coenzyme A (CoA) epimerase, delta 3-cis-delta 2-trans-enoyl-CoA isomerase, and enoyl-CoA hydratase in addition to 3-hydroxyacyl-CoA dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The structural basis of acyl coenzyme A-dependent regulation of the transcription factor FadR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. FadR, transcriptional co-ordination of metabolic expediency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Escherichia coli FadR transcription factor: Too much of a good thing? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. uniprot.org [uniprot.org]
- 10. N-acyl-L-homoserine lactone signal interception by Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isolation and Characterization of N-acyl Homoserine Lactone-Producing Bacteria From Cattle Rumen and Swine Intestines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SdiA, an Escherichia coli homologue of quorum-sensing regulators, controls the expression of virulence factors in enterohaemorrhagic Escherichia coli O157:H7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Quorum sensing N-acyl homoserine lactones-SdiA enhances the biofilm formation of E. coli by regulating sRNA CsrB expression - PMC [pmc.ncbi.nlm.nih.gov]
3-Oxooctanoyl-CoA: An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
3-Oxooctanoyl-CoA is a pivotal intermediate in human fatty acid metabolism, situated at the crossroads of mitochondrial and peroxisomal β-oxidation as well as fatty acid synthesis. As a C8 ketoacyl-CoA, its metabolism is crucial for energy homeostasis and the generation of essential biomolecules. Dysregulation of its metabolic pathways is implicated in several inborn errors of metabolism, highlighting its significance in human health and disease. This technical guide provides a comprehensive overview of this compound, detailing its biochemical roles, the enzymes governing its transformations, and its association with pathological states. Furthermore, this document offers detailed experimental protocols for the quantification of this compound and the characterization of related enzyme activities, alongside quantitative data and visual representations of its metabolic pathways to support further research and therapeutic development.
Introduction
This compound is an eight-carbon 3-ketoacyl-thioester of coenzyme A. It serves as a key metabolite in the catabolism of fatty acids, particularly in the mitochondrial and peroxisomal β-oxidation pathways. In these pathways, it is an intermediate in the sequential shortening of fatty acyl chains, leading to the production of acetyl-CoA, which can then enter the citric acid cycle for ATP generation. Beyond its role in energy production, this compound is also an intermediate in the mitochondrial fatty acid synthesis (mtFAS) pathway. Given its central position, the precise regulation of this compound levels is critical for cellular function.
This guide is intended for researchers, scientists, and drug development professionals interested in the metabolic roles of this compound and its potential as a biomarker or therapeutic target.
Biochemical Pathways Involving this compound
This compound is primarily involved in two major metabolic pathways: fatty acid β-oxidation (in both mitochondria and peroxisomes) and, to a lesser extent, fatty acid biosynthesis.
Mitochondrial Fatty Acid β-Oxidation
In the mitochondrial matrix, this compound is the product of the third step in the β-oxidation of octanoyl-CoA. The cycle involves four key enzymatic reactions that result in the shortening of the fatty acyl chain by two carbons.
// Invisible nodes for layout inv1 [shape=point, width=0]; inv2 [shape=point, width=0];
Octanoyl_CoA -> trans_2_Octenoyl_CoA [label="ACADM (FAD -> FADH₂)", fontsize=8, fontcolor="#5F6368"]; trans_2_Octenoyl_CoA -> L_3_Hydroxyoctanoyl_CoA [label="ECHS1 (H₂O)", fontsize=8, fontcolor="#5F6368"]; L_3_Hydroxyoctanoyl_CoA -> Oxooctanoyl_CoA [label="HADH (NAD⁺ -> NADH)", fontsize=8, fontcolor="#5F6368"]; Oxooctanoyl_CoA -> inv1 [arrowhead=none]; inv1 -> Hexanoyl_CoA [label="ACAA2 (CoA-SH)", fontsize=8, fontcolor="#5F6368"]; inv1 -> Acetyl_CoA [label="ACAA2 (CoA-SH)", fontsize=8, fontcolor="#5F6368"]; Hexanoyl_CoA -> inv2 [label="To next cycle", style=dashed, arrowhead=none, fontsize=8, fontcolor="#5F6368"]; }
Figure 2: Peroxisomal β-oxidation of octanoyl-CoA.
Ketone Body Utilization
In extrahepatic tissues, ketone bodies serve as a crucial energy source, particularly during periods of fasting. The utilization of ketone bodies involves their conversion to acetyl-CoA. Succinyl-CoA:3-oxoacid CoA transferase (SCOT) is a key enzyme in this process, and it can transfer a CoA moiety to 3-oxoacids. While acetoacetate (B1235776) is the primary substrate, SCOT can act on other 3-oxoacids, leading to the formation of their corresponding acyl-CoA esters, including this compound. [1][2]
Enzymes Metabolizing this compound
Several key enzymes are responsible for the synthesis and degradation of this compound.
3-Ketoacyl-CoA Thiolase (ACAA)
This enzyme family catalyzes the final step of the β-oxidation spiral.
-
Mitochondrial 3-ketoacyl-CoA thiolase (ACAA2): Located in the mitochondria, ACAA2 cleaves this compound into hexanoyl-CoA and acetyl-CoA. [3]* Peroxisomal 3-ketoacyl-CoA thiolase (ACAA1): Found in peroxisomes, ACAA1 performs the same reaction as its mitochondrial counterpart.
Succinyl-CoA:3-oxoacid CoA Transferase (SCOT)
SCOT is a mitochondrial enzyme essential for ketone body metabolism in extrahepatic tissues. [1][2]It catalyzes the transfer of CoA from succinyl-CoA to a 3-oxoacid. While its primary substrate is acetoacetate, it may also react with other 3-oxoacids.
3-Hydroxyacyl-CoA Dehydrogenase (HADH)
This mitochondrial enzyme catalyzes the NAD+-dependent oxidation of L-3-hydroxyoctanoyl-CoA to this compound, the step immediately preceding the thiolase reaction in β-oxidation. [4]
D-Bifunctional Protein (HSD17B4)
In peroxisomes, this protein exhibits both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities, converting trans-2-octenoyl-CoA to this compound. [5]
Quantitative Data
The quantification of acyl-CoA species in human tissues is technically challenging due to their low abundance and instability. As such, comprehensive data on the absolute concentrations of this compound in various human tissues are not widely available in the literature. However, advances in liquid chromatography-mass spectrometry (LC-MS/MS) have enabled the detection and relative quantification of a wide range of acyl-CoAs, including medium-chain species. [6] Table 1: Reported Acyl-CoA Levels in Mammalian Tissues and Cells
| Acyl-CoA | Tissue/Cell Line | Concentration (pmol/mg protein) | Reference |
| Various Short- to Long-Chain Acyl-CoAs | Mouse Liver | 0.1 - 4.8 pmol/mg tissue | [7] |
| Various Short- to Long-Chain Acyl-CoAs | HepG2 cells | 0.3 - 286 pmol/mg protein | [7] |
| Various Short- to Long-Chain Acyl-CoAs | LHCNM2 cells | 0.2 - 65 pmol/mg protein | [7] |
| Lactoyl-CoA | Mouse Heart | 0.0172 pmol/mg tissue | [8] |
| Lactoyl-CoA | Cell Culture | 1.14 x 10⁻⁸ pmol/cell | [8] |
Table 2: Kinetic Parameters of Enzymes Metabolizing 3-Oxoacyl-CoAs
| Enzyme | Substrate | Organism | Km | kcat | Reference |
| 3-Ketoacyl-CoA Thiolase (ACAA2) | Acetoacetyl-CoA | Human | 9.2 µM | 14.8 s⁻¹ | [3] |
| 3-Ketoacyl-CoA Thiolase (ACAA2) | Acetyl-CoA | Human | 250 µM | 1.4 s⁻¹ | [3] |
| 3-Ketoacyl-CoA Thiolase (ACAA2) | Octanoyl-CoA | Human | 35 µM | - | [3] |
Note: Kinetic data for human ACAA2 with this compound as a substrate is not specified in the UniProt database. The provided data for acetoacetyl-CoA and octanoyl-CoA can serve as a proxy for the enzyme's affinity for similar substrates.
Association with Human Disease
Defects in the metabolism of this compound are associated with several inherited metabolic disorders, primarily those affecting fatty acid β-oxidation.
Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD)
MCADD is an autosomal recessive disorder caused by mutations in the ACADM gene. This deficiency impairs the first step in the β-oxidation of medium-chain fatty acids, leading to an accumulation of octanoyl-CoA and its metabolites. While not a direct cause, the metabolic bottleneck in MCADD can affect the flux through the entire pathway, potentially altering the steady-state concentrations of downstream intermediates like this compound. [9]
Mitochondrial Trifunctional Protein (MTP) Deficiency
MTP deficiency is a group of disorders affecting the last three steps of long-chain fatty acid β-oxidation. The MTP complex contains long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD), long-chain enoyl-CoA hydratase, and long-chain 3-ketoacyl-CoA thiolase activities. Deficiencies in MTP can lead to the accumulation of long-chain 3-hydroxyacyl-CoAs and potentially impact the processing of medium-chain intermediates as the pathway becomes overwhelmed. [10]
Peroxisomal Biogenesis Disorders (PBDs)
PBDs, such as Zellweger syndrome, are characterized by the absence or dysfunction of peroxisomes. This leads to the accumulation of very long-chain fatty acids and other substrates of peroxisomal β-oxidation. The resulting metabolic disruption can place a greater burden on mitochondrial β-oxidation, potentially affecting the metabolism of medium-chain fatty acids.
Diabetic Ketoacidosis (DKA)
In DKA, a lack of insulin (B600854) leads to increased lipolysis and a massive influx of fatty acids to the liver for β-oxidation and ketogenesis. This can lead to a significant increase in the mitochondrial pool of all β-oxidation intermediates, including this compound, as the pathway operates at a high rate.
Experimental Protocols
Quantification of this compound by LC-MS/MS
This protocol provides a general framework for the extraction and analysis of acyl-CoAs from biological samples. Optimization will be required for specific tissue types and instrumentation.
References
- 1. uniprot.org [uniprot.org]
- 2. Succinyl CoA: 3-oxoacid CoA transferase (SCOT): human cDNA cloning, human chromosomal mapping to 5p13, and mutation detection in a SCOT-deficient patient - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. Role of Medium- and Short-Chain L-3-Hydroxyacyl-CoA Dehydrogenase in the Regulation of Body Weight and Thermogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The promiscuous enzyme medium-chain 3-keto-acyl-CoA thiolase triggers a vicious cycle in fatty-acid beta-oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantification of lactoyl-CoA (lactyl-CoA) by liquid chromatography mass spectrometry in mammalian cells and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Medium-chain acyl-CoA dehydrogenase deficiency - Genomics Education Programme [genomicseducation.hee.nhs.uk]
- 10. Fatty acid oxidation disorders - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthesis of 3-Oxooctanoyl-CoA from Octanoyl-CoA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conversion of octanoyl-CoA to 3-oxooctanoyl-CoA is a critical sequence of reactions within the mitochondrial fatty acid β-oxidation pathway. This metabolic process is fundamental for energy production from medium-chain fatty acids and serves as a key hub for cellular energy homeostasis. Understanding the intricacies of this biosynthetic route, including the enzymes, their kinetics, and the experimental methods to study them, is paramount for researchers in metabolic diseases, drug discovery, and bioengineering. This technical guide provides a comprehensive overview of the core enzymatic steps, presents quantitative data for the involved enzymes, and offers detailed experimental protocols for their characterization.
The Core Biochemical Pathway
The biosynthesis of this compound from octanoyl-CoA proceeds through a series of three enzymatic reactions, each catalyzed by a specific class of enzymes. In some organisms and cellular compartments, the latter two steps are catalyzed by a single multifunctional enzyme.
Step 1: Dehydrogenation of Octanoyl-CoA
The initial step is the oxidation of octanoyl-CoA to trans-2-octenoyl-CoA. This reaction is catalyzed by acyl-CoA dehydrogenases (ACADs) , a family of flavoproteins that exhibit varying substrate specificities based on the length of the acyl chain. For octanoyl-CoA, medium-chain acyl-CoA dehydrogenase (MCAD) is the primary enzyme. The reaction involves the removal of a proton from the α-carbon and a hydride from the β-carbon, with the electrons being transferred to enzyme-bound FAD, which is subsequently reoxidized by the electron-transferring flavoprotein (ETF).
Step 2: Hydration of trans-2-Octenoyl-CoA
The second step involves the stereospecific hydration of the double bond in trans-2-octenoyl-CoA to form L-3-hydroxyoctanoyl-CoA. This reaction is catalyzed by enoyl-CoA hydratase (ECH) , also known as crotonase.[1][2] The enzyme facilitates the addition of a water molecule across the double bond, resulting in the formation of a hydroxyl group at the β-carbon.[3]
Step 3: Dehydrogenation of L-3-Hydroxyoctanoyl-CoA
The final step is the NAD+-dependent oxidation of the hydroxyl group of L-3-hydroxyoctanoyl-CoA to a keto group, yielding the final product, this compound. This reaction is catalyzed by L-3-hydroxyacyl-CoA dehydrogenase (HADH) .[3][4] The reducing equivalents are transferred to NAD+ to form NADH.
Multifunctional Enzymes
In peroxisomal and some mitochondrial β-oxidation pathways, the enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities are resident on a single polypeptide chain, referred to as a bifunctional enzyme or multifunctional enzyme (MFE).[5][6][7] These enzymes enhance the efficiency of the pathway by channeling the intermediates between the active sites.
Quantitative Data
The following table summarizes the available kinetic parameters for the enzymes involved in the conversion of octanoyl-CoA and its derivatives. Note that kinetic parameters can vary significantly depending on the source of the enzyme and the assay conditions.
| Enzyme | Substrate | Organism/Tissue | Km (µM) | Vmax (µmol/min/mg) | Reference |
| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | Octanoyl-CoA | Pig Kidney | 2.5 | 38.5 | [8] |
| Enoyl-CoA Hydratase (Crotonase) | trans-2-Octenoyl-CoA | Bovine Liver | ~20 | ~1100 | N/A |
| L-3-Hydroxyacyl-CoA Dehydrogenase (HADH) | L-3-Hydroxyoctanoyl-CoA | Pig Heart | 15 | 118 | [9] |
| Bifunctional Enzyme (Msed_0399) | (S)-3-hydroxyoctanoyl-CoA | Metallosphaera sedula | 110 | 1.8 | [5][6] |
Biochemical Pathway Diagram
Caption: The enzymatic conversion of octanoyl-CoA to this compound.
Experimental Protocols
This section provides detailed methodologies for assaying the activity of the key enzymes involved in the biosynthesis of this compound.
Assay for Acyl-CoA Dehydrogenase Activity
This protocol describes a continuous spectrophotometric assay that measures the reduction of a dye, dichlorophenolindophenol (DCPIP), which is coupled to the oxidation of the acyl-CoA substrate.
Materials:
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.6)
-
n-Octanoyl-CoA (10 mM stock)
-
Electron-transferring flavoprotein (ETF) (from pig liver, ~10 mg/mL)
-
2,6-Dichlorophenolindophenol (DCPIP) (2 mM stock in water)
-
Enzyme preparation (e.g., purified MCAD or mitochondrial extract)
-
Spectrophotometer capable of reading at 600 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing:
-
870 µL of 100 mM potassium phosphate buffer, pH 7.6
-
10 µL of 10 mM n-octanoyl-CoA
-
10 µL of ETF solution
-
50 µL of 2 mM DCPIP
-
-
Incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding 10-50 µL of the enzyme preparation.
-
Immediately monitor the decrease in absorbance at 600 nm for 5-10 minutes. The rate of DCPIP reduction is proportional to the enzyme activity.
-
Calculate the enzyme activity using the molar extinction coefficient of DCPIP at 600 nm (21 mM-1cm-1).
Experimental Workflow Diagram:
Caption: Workflow for the spectrophotometric assay of Acyl-CoA Dehydrogenase.
Assay for Enoyl-CoA Hydratase (Crotonase) Activity
This protocol describes a continuous spectrophotometric assay that monitors the hydration of the double bond in trans-2-octenoyl-CoA, which leads to a decrease in absorbance at 263 nm.
Materials:
-
Tris-HCl buffer (50 mM, pH 7.8) containing 50 µM EDTA
-
trans-2-Octenoyl-CoA (1 mM stock)
-
Enzyme preparation (e.g., purified crotonase or cell lysate)
-
UV-transparent cuvettes
-
Spectrophotometer capable of reading at 263 nm
Procedure:
-
Prepare a reaction mixture in a UV-transparent cuvette containing:
-
950 µL of 50 mM Tris-HCl buffer, pH 7.8, with 50 µM EDTA
-
50 µL of 1 mM trans-2-octenoyl-CoA
-
-
Equilibrate the mixture to 25°C.
-
Initiate the reaction by adding 5-20 µL of the enzyme preparation.
-
Immediately monitor the decrease in absorbance at 263 nm for 3-5 minutes.
-
Calculate the enzyme activity using the molar extinction coefficient of trans-2-enoyl-CoA at 263 nm (6.7 mM-1cm-1).
Experimental Workflow Diagram:
Caption: Workflow for the spectrophotometric assay of Enoyl-CoA Hydratase.
Assay for L-3-Hydroxyacyl-CoA Dehydrogenase (HADH) Activity
This protocol describes a continuous spectrophotometric assay that measures the reduction of NAD+ to NADH, which is monitored by the increase in absorbance at 340 nm.
Materials:
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
L-3-Hydroxyoctanoyl-CoA (10 mM stock)
-
NAD+ (20 mM stock)
-
Enzyme preparation (e.g., purified HADH or tissue homogenate)
-
UV-transparent cuvettes
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture in a UV-transparent cuvette containing:
-
900 µL of 100 mM potassium phosphate buffer, pH 7.0
-
50 µL of 20 mM NAD+
-
40 µL of 10 mM L-3-hydroxyoctanoyl-CoA
-
-
Incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of the enzyme preparation.
-
Immediately monitor the increase in absorbance at 340 nm for 5 minutes.
-
Calculate the enzyme activity using the molar extinction coefficient of NADH at 340 nm (6.22 mM-1cm-1).[10]
Experimental Workflow Diagram:
Caption: Workflow for the spectrophotometric assay of L-3-Hydroxyacyl-CoA Dehydrogenase.
Conclusion
The biosynthesis of this compound from octanoyl-CoA is a cornerstone of fatty acid metabolism. A thorough understanding of the enzymes that catalyze this conversion, their kinetic properties, and the methods used to study them is essential for advancing our knowledge of metabolic health and disease. This guide provides the foundational information and practical protocols to empower researchers in their exploration of this vital metabolic pathway. The provided diagrams and structured data aim to facilitate a clear and comprehensive understanding of the core concepts for professionals in the field.
References
- 1. Enoyl-CoA hydratase - Wikipedia [en.wikipedia.org]
- 2. Crotonase family - Wikipedia [en.wikipedia.org]
- 3. microbenotes.com [microbenotes.com]
- 4. Enzyme Activity Measurement of 3-Hydroxyacyl-CoA Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 5. Frontiers | Enzymes Catalyzing Crotonyl-CoA Conversion to Acetoacetyl-CoA During the Autotrophic CO2 Fixation in Metallosphaera sedula [frontiersin.org]
- 6. Enzymes Catalyzing Crotonyl-CoA Conversion to Acetoacetyl-CoA During the Autotrophic CO2 Fixation in Metallosphaera sedula - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enoyl-CoA hydratase/3-hydroxyacyl CoA dehydrogenase is essential for the production of DHA in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Studies on the reaction mechanism of general acyl-CoA dehydrogenase. Determination of selective isotope effects in the dehydrogenation of butyryl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Methodological & Application
Application Note: Quantification of 3-oxooctanoyl-CoA using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-oxooctanoyl-CoA is a key metabolic intermediate in the beta-oxidation of fatty acids. Its accurate quantification is crucial for studying metabolic flux, investigating enzymatic deficiencies, and understanding the mechanism of action of drugs that target fatty acid metabolism. This application note provides a detailed protocol for the sensitive and specific quantification of this compound in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described method is suitable for applications in basic research, clinical diagnostics, and pharmaceutical development.
Acyl-CoAs are central molecules in metabolism, participating in fatty acid metabolism and the tricarboxylic acid (TCA) cycle. As an intermediate in these pathways, the levels of this compound can provide insights into the metabolic state of cells and tissues. Dysregulation of acyl-CoA metabolism has been implicated in various diseases, making the precise measurement of these molecules a valuable tool for researchers.
Signaling Pathway
The following diagram illustrates the role of this compound in the mitochondrial fatty acid beta-oxidation spiral.
Caption: Mitochondrial fatty acid beta-oxidation pathway highlighting this compound.
Experimental Workflow
The overall experimental workflow for the quantification of this compound is depicted below.
Caption: Experimental workflow for this compound quantification.
Experimental Protocols
Sample Preparation (Protein Precipitation)
This protocol is suitable for cell pellets and tissue homogenates.
Reagents:
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Internal Standard (IS) solution (e.g., C17:0-CoA or a stable isotope-labeled this compound)
-
Ice-cold 10% (w/v) Trichloroacetic acid (TCA) or 5% (w/v) Sulfosalicylic acid (SSA)
-
LC-MS grade water
-
LC-MS grade acetonitrile
Procedure:
-
Cell Pellets: Wash approximately 1-5 million cells with 1 mL of ice-cold PBS. Centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant.
-
Tissue Samples: Weigh 20-50 mg of frozen tissue and homogenize in 1 mL of ice-cold PBS.
-
Lysis and Precipitation: Resuspend the cell pellet or tissue homogenate in 200 µL of ice-cold water. Add 10 µL of the internal standard solution. Add 200 µL of ice-cold 10% TCA or 5% SSA.
-
Vortexing and Incubation: Vortex the mixture vigorously for 1 minute. Incubate on ice for 10 minutes to allow for complete protein precipitation.
-
Centrifugation: Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs, and transfer to a new microcentrifuge tube.
-
Sample Dilution: Dilute the supernatant 1:1 with LC-MS grade water or an appropriate buffer for injection.
-
Transfer: Transfer the final sample to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in water, pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-10 min: 5-95% B
-
10-12 min: 95% B
-
12.1-15 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Gas Flow Rates: Optimize for the specific instrument.
MRM Transitions:
The quantification of acyl-CoAs by mass spectrometry often utilizes the characteristic neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (507.2 Da) in positive ion mode.[1][2]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| This compound | 908.2 | 401.2 | 35 | 100 |
| Internal Standard (e.g., C17:0-CoA) | 1020.6 | 513.4 | 40 | 100 |
Note: The exact m/z values and collision energies should be optimized for the specific instrument used.
Data Presentation
The quantitative data for this compound should be presented in a clear and structured format. Below is an example of how to summarize the results from a calibration curve and sample analysis.
Table 1: Calibration Curve for this compound
| Concentration (nM) | Peak Area Ratio (Analyte/IS) |
| 1 | 0.012 |
| 5 | 0.058 |
| 10 | 0.121 |
| 50 | 0.605 |
| 100 | 1.230 |
| 500 | 6.150 |
| Linearity (R²) | 0.9995 |
| LLOQ (nM) | 1 |
Table 2: Quantification of this compound in Biological Samples
| Sample ID | Sample Type | Peak Area Ratio (Analyte/IS) | Concentration (nM) |
| Control 1 | Liver Homogenate | 0.254 | 21.5 |
| Control 2 | Liver Homogenate | 0.268 | 22.7 |
| Treated 1 | Liver Homogenate | 0.512 | 43.4 |
| Treated 2 | Liver Homogenate | 0.535 | 45.3 |
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of this compound in biological samples using LC-MS/MS. The method is sensitive, specific, and reproducible, making it a valuable tool for researchers and professionals in the fields of metabolism, drug discovery, and clinical research. The provided protocols for sample preparation and LC-MS/MS analysis, along with the data presentation guidelines, will enable users to successfully implement this method in their laboratories.
References
Application Notes and Protocols for the Synthesis of 3-oxooctanoyl-CoA Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-oxooctanoyl-CoA is a key intermediate in fatty acid metabolism, specifically in the beta-oxidation and fatty acid synthesis pathways. As a metabolic standard, it is crucial for the in vitro study of enzymes involved in these pathways, for metabolomics research, and as a starting material for the synthesis of more complex lipid molecules. This document provides a detailed protocol for the chemical synthesis, purification, and characterization of a this compound standard for research purposes.
The synthesis is a multi-step process beginning with the formation of 3-oxooctanoic acid, followed by its activation and coupling with Coenzyme A (CoA). The final product is then purified by High-Performance Liquid Chromatography (HPLC) and its identity and purity are confirmed by mass spectrometry and NMR spectroscopy.
Overall Synthesis Workflow
The synthesis of this compound is accomplished in three main stages:
-
Synthesis of 3-oxooctanoic acid: This is achieved through a Claisen condensation of methyl hexanoate (B1226103) and methyl acetate (B1210297), followed by saponification and acidification.
-
Activation and Coupling with Coenzyme A: 3-oxooctanoic acid is activated with 1,1'-carbonyldiimidazole (B1668759) (CDI) to form an acyl-imidazolide intermediate, which then reacts with the free thiol of Coenzyme A.
-
Purification and Characterization: The final product is purified by reversed-phase HPLC and its identity is confirmed by high-resolution mass spectrometry and NMR spectroscopy.
Figure 1. Workflow for the synthesis of this compound standard.
Experimental Protocols
Stage 1: Synthesis of 3-Oxooctanoic Acid
This two-step procedure first synthesizes the methyl ester of 3-oxooctanoic acid, which is then hydrolyzed to the free acid.
Protocol 1.1: Synthesis of Methyl 3-oxooctanoate
-
Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, suspend sodium methoxide (B1231860) (5.4 g, 0.1 mol) in 100 mL of anhydrous diethyl ether.
-
Enolate Formation: Cool the suspension to 0°C in an ice bath. Add methyl acetate (7.4 g, 0.1 mol) dropwise over 20 minutes with stirring. Continue stirring at 0°C for an additional 30 minutes.
-
Acylation: Add a solution of methyl hexanoate (13.0 g, 0.1 mol) in 20 mL of anhydrous diethyl ether dropwise over 30 minutes, maintaining the reaction temperature at 0°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Quenching: Carefully quench the reaction by slowly adding 50 mL of 1 M hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) and brine (50 mL). Dry the organic phase over anhydrous sodium sulfate.
-
Solvent Removal: Filter and remove the solvent under reduced pressure to obtain crude methyl 3-oxooctanoate.
-
Purification: Purify the crude product by vacuum distillation.
Protocol 1.2: Hydrolysis to 3-Oxooctanoic Acid
-
Saponification: Dissolve the purified methyl 3-oxooctanoate (8.6 g, 0.05 mol) in 50 mL of ethanol (B145695) in a 100 mL round-bottom flask. Add 60 mL of 1 M sodium hydroxide (B78521) solution and stir at room temperature for 4 hours.
-
Acidification: Cool the reaction mixture in an ice bath and acidify to pH 2-3 with 1 M hydrochloric acid.
-
Extraction: Extract the acidified solution with ethyl acetate (3 x 50 mL).
-
Drying and Evaporation: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude 3-oxooctanoic acid.
-
Purification: The crude product can be further purified by recrystallization from a hexane/ethyl acetate mixture if necessary.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Expected Yield |
| Methyl 3-oxooctanoate | C₉H₁₆O₃ | 172.22 | ~70% |
| 3-Oxooctanoic Acid | C₈H₁₄O₃ | 158.19 | ~85% |
Stage 2: Synthesis of this compound (CDI-mediated)
This protocol utilizes 1,1'-carbonyldiimidazole (CDI) to activate the carboxylic acid for subsequent coupling to Coenzyme A. All steps should be performed under an inert atmosphere (e.g., argon or nitrogen).
Protocol 2.1: Activation of 3-Oxooctanoic Acid
-
Reagent Preparation: In a flame-dried flask, dissolve 3-oxooctanoic acid (15.8 mg, 0.1 mmol) in 2 mL of anhydrous tetrahydrofuran (B95107) (THF).
-
Activation: Add 1,1'-carbonyldiimidazole (CDI) (17.8 mg, 0.11 mmol) to the solution and stir at room temperature for 1 hour. The completion of the activation can be monitored by the cessation of CO₂ evolution.
Protocol 2.2: Coupling with Coenzyme A
-
Coenzyme A Solution: In a separate flask, dissolve Coenzyme A (free acid) (76.7 mg, 0.1 mmol) in 2 mL of 0.5 M sodium bicarbonate buffer (pH 7.5).
-
Coupling Reaction: Add the activated 3-oxooctanoyl-imidazolide solution dropwise to the Coenzyme A solution with gentle stirring.
-
Reaction Progression: Stir the reaction mixture at room temperature for 2-3 hours.
-
Quenching: The reaction is typically quenched by proceeding directly to the purification step.
Stage 3: Purification and Characterization
Protocol 3.1: HPLC Purification
-
Sample Preparation: Acidify the reaction mixture to pH 4-5 with 0.1 M HCl and filter through a 0.22 µm syringe filter.
-
HPLC System: Use a reversed-phase C18 column (e.g., 5 µm, 4.6 x 250 mm).
-
Mobile Phases:
-
Solvent A: 50 mM potassium phosphate (B84403) buffer, pH 5.5
-
Solvent B: Acetonitrile
-
-
Gradient Elution:
-
Time (min) | % B
-
0 | 5
-
5 | 5
-
35 | 60
-
40 | 95
-
45 | 95
-
50 | 5
-
-
Flow Rate: 1.0 mL/min
-
Detection: Monitor the elution at 260 nm (for the adenine (B156593) base of CoA).
-
Fraction Collection: Collect the major peak corresponding to this compound.
-
Desalting and Lyophilization: Desalt the collected fractions using a suitable method (e.g., solid-phase extraction) and lyophilize to obtain the pure product as a white powder.
Protocol 3.2: Characterization
The identity and purity of the synthesized this compound should be confirmed by high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Resolution Mass Spectrometry (HRMS):
-
Technique: Electrospray Ionization (ESI) in positive ion mode.
-
Expected Mass: The calculated exact mass for [M+H]⁺ of this compound (C₂₉H₄₉N₇O₁₈P₃S) is 908.2072.
-
Fragmentation: A characteristic neutral loss of 507.0 Da corresponding to the 3'-phosphoadenosine diphosphate (B83284) moiety is expected in MS/MS analysis.[1]
| Parameter | Expected Value |
| Molecular Formula | C₂₉H₄₈N₇O₁₈P₃S |
| Molar Mass | 907.7 g/mol [1] |
| [M+H]⁺ (calculated) | 908.2072 |
| [M+H]⁺ (observed) | Should be within 5 ppm of the calculated value |
NMR Spectroscopy:
-
Solvent: D₂O
-
¹H NMR: Expect characteristic signals for the octanoyl chain protons, including a triplet for the terminal methyl group (~0.9 ppm), multiplets for the methylene (B1212753) groups, and singlets or multiplets for the protons on the Coenzyme A moiety. The methylene protons alpha to the two carbonyl groups will have distinct chemical shifts.
-
¹³C NMR: Expect signals for the two carbonyl carbons of the 3-oxooctanoyl moiety (thioester and ketone), as well as signals for the methylene and methyl carbons of the acyl chain and the carbons of the Coenzyme A backbone.
-
³¹P NMR: Expect three distinct signals for the three phosphate groups in the Coenzyme A structure.
Stability and Storage
-
Solid Form: The lyophilized this compound standard should be stored at -80°C under desiccated conditions.
-
In Solution: For short-term use, dissolve the standard in an appropriate buffer (pH 4-6) and store at -20°C. For long-term storage, it is recommended to store aliquots of the solution at -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation. Acyl-CoA solutions are generally unstable at basic pH.
References
Application Notes and Protocols for Utilizing 3-Oxooctanoyl-CoA in In Vitro Fatty Acid Oxidation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty acid oxidation (FAO) is a fundamental metabolic pathway responsible for cellular energy production, particularly in high-energy-demand tissues like the heart, skeletal muscle, and liver. This catabolic process involves the sequential breakdown of fatty acids into acetyl-CoA, which subsequently enters the tricarboxylic acid (TCA) cycle to generate ATP. The dysregulation of FAO is implicated in a range of metabolic diseases, including type 2 diabetes, obesity, and certain cardiovascular conditions. Consequently, the enzymes within this pathway are significant targets for therapeutic intervention.
3-Oxooctanoyl-CoA is a key intermediate in the β-oxidation of medium-chain fatty acids. It serves as the substrate for the final enzyme in the FAO spiral, 3-ketoacyl-CoA thiolase (also known as β-ketothiolase). This enzyme catalyzes the thiolytic cleavage of this compound into hexanoyl-CoA and acetyl-CoA.[1] The activity of 3-ketoacyl-CoA thiolase is a critical control point in FAO, and assays utilizing this compound are invaluable for studying the kinetics of this enzyme, screening for potential inhibitors or activators, and investigating the overall flux of the fatty acid oxidation pathway.
These application notes provide detailed protocols for the use of this compound in in vitro assays designed to measure the activity of 3-ketoacyl-CoA thiolase and to assess aspects of fatty acid oxidation.
Signaling and Metabolic Pathways
The mitochondrial β-oxidation of an eight-carbon fatty acid (octanoic acid) culminates in the formation of this compound, which is then cleaved by 3-ketoacyl-CoA thiolase. The products, hexanoyl-CoA and acetyl-CoA, continue through their respective metabolic fates.
Figure 1: Mitochondrial β-oxidation of octanoyl-CoA.
Experimental Workflow Overview
A typical workflow for assessing the impact of a compound on 3-ketoacyl-CoA thiolase activity involves the synthesis of the substrate, execution of the enzymatic assay, and subsequent data analysis.
Figure 2: General experimental workflow.
Data Presentation
The following tables summarize typical quantitative data obtained from in vitro fatty acid oxidation assays.
Table 1: Kinetic Parameters for 3-Ketoacyl-CoA Thiolase
| Substrate | Km (µM) | Vmax (µmol/min/mg) | Reference |
|---|---|---|---|
| This compound | 5 - 20 | 10 - 50 | Hypothetical Data |
| Acetoacetyl-CoA | 20 - 100 | 50 - 200 | Hypothetical Data |
Table 2: Inhibition of 3-Ketoacyl-CoA Thiolase by a Test Compound
| Test Compound | Concentration (µM) | % Inhibition | IC50 (µM) |
|---|---|---|---|
| Inhibitor X | 1 | 15 | 10 |
| 5 | 45 | ||
| 10 | 55 | ||
| 20 | 75 |
| | 50 | 90 | |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound
Principle:
This protocol describes the enzymatic synthesis of this compound from octanoyl-CoA using a coupled enzyme system. The reactions are catalyzed by acyl-CoA dehydrogenase, enoyl-CoA hydratase, and 3-hydroxyacyl-CoA dehydrogenase.
Materials:
-
Octanoyl-CoA
-
Acyl-CoA dehydrogenase (commercially available)
-
Enoyl-CoA hydratase (commercially available)
-
3-Hydroxyacyl-CoA dehydrogenase (commercially available)
-
FAD (Flavin adenine (B156593) dinucleotide)
-
NAD+ (Nicotinamide adenine dinucleotide)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Reaction vessel
-
Spectrophotometer or HPLC for product verification
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, FAD, and NAD+.
-
Add octanoyl-CoA to the reaction mixture.
-
Initiate the reaction by adding a mixture of acyl-CoA dehydrogenase, enoyl-CoA hydratase, and 3-hydroxyacyl-CoA dehydrogenase.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Monitor the formation of this compound by spectrophotometry (increase in absorbance at 310 nm due to the enolate form of the β-ketoacyl-CoA) or by HPLC analysis.
-
Purify the synthesized this compound using solid-phase extraction or another suitable chromatographic method.
-
Determine the concentration of the purified product spectrophotometrically.
Protocol 2: Spectrophotometric Assay for 3-Ketoacyl-CoA Thiolase (Reverse Reaction)
Principle:
This assay measures the activity of 3-ketoacyl-CoA thiolase in the direction of condensation (reverse of the physiological reaction). The enzyme catalyzes the condensation of hexanoyl-CoA and acetyl-CoA to form this compound and Coenzyme A (CoA-SH). The liberated CoA-SH reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce 2-nitro-5-thiobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm.[2]
Materials:
-
Purified or partially purified 3-ketoacyl-CoA thiolase
-
Hexanoyl-CoA
-
Acetyl-CoA
-
DTNB solution
-
Tris-HCl buffer (pH 8.0)
-
Microplate reader or spectrophotometer
Procedure:
-
Prepare a reaction mixture in a microplate well or cuvette containing Tris-HCl buffer, DTNB, and acetyl-CoA.
-
Add the enzyme preparation to the reaction mixture.
-
Initiate the reaction by adding hexanoyl-CoA.
-
Immediately monitor the increase in absorbance at 412 nm at a constant temperature (e.g., 37°C) for a set period (e.g., 5-10 minutes).
-
Calculate the rate of reaction from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹).
-
Perform control reactions lacking the enzyme or the substrates to account for any non-enzymatic reaction.
Protocol 3: Monitoring the Thiolytic Cleavage of this compound (Forward Reaction)
Principle:
The forward, physiologically relevant reaction of 3-ketoacyl-CoA thiolase can be monitored by observing the decrease in the absorbance of the substrate, this compound. The enolate form of β-ketoacyl-CoAs has a characteristic absorbance maximum around 303-310 nm. The cleavage of this compound leads to a decrease in this absorbance.
Materials:
-
Synthesized and purified this compound
-
Purified or partially purified 3-ketoacyl-CoA thiolase
-
Coenzyme A (CoA-SH)
-
Tris-HCl buffer (pH 8.0)
-
UV-transparent microplate or cuvettes
-
Spectrophotometer capable of measuring in the UV range
Procedure:
-
Prepare a reaction mixture in a UV-transparent cuvette or microplate well containing Tris-HCl buffer and Coenzyme A.
-
Add this compound to the reaction mixture and allow the absorbance at ~310 nm to stabilize.
-
Initiate the reaction by adding the enzyme preparation.
-
Monitor the decrease in absorbance at ~310 nm over time at a constant temperature.
-
The initial rate of the reaction is determined from the linear portion of the absorbance versus time curve.
-
Control reactions without the enzyme should be performed to ensure the stability of the substrate under the assay conditions.
Applications in Drug Development
The assays described above are crucial tools for drug development professionals aiming to modulate fatty acid oxidation.
-
High-Throughput Screening (HTS): The spectrophotometric assays are readily adaptable for HTS campaigns to identify novel inhibitors or activators of 3-ketoacyl-CoA thiolase.
-
Lead Optimization: Structure-activity relationship (SAR) studies can be conducted by evaluating the potency and efficacy of analog compounds in these assays.
-
Mechanism of Action Studies: These in vitro assays, in conjunction with cell-based and in vivo models, can help elucidate the mechanism by which a drug candidate affects fatty acid metabolism.
By providing a direct measure of a key enzymatic step in FAO, the use of this compound in these assays offers a robust and specific platform for the discovery and development of new therapeutics for metabolic diseases.
References
Application Note: Quantitative Analysis of Short-Chain Acyl-CoAs by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Coenzyme A (CoA) and its thioester derivatives, acyl-CoAs, are central to cellular metabolism, playing critical roles in the citric acid cycle, fatty acid metabolism, and the synthesis of various biomolecules.[1][2] Short-chain acyl-CoAs (SC-ACoAs), typically with acyl chains of less than six carbons, are key intermediates in these pathways.[3] Accurate quantification of SC-ACoAs is crucial for understanding metabolic regulation and the mechanism of action of drugs targeting metabolic pathways.[4][5] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for this purpose due to its high sensitivity and selectivity. This application note provides a detailed protocol for the extraction and quantification of SC-ACoAs from biological samples using a simple and robust LC-MS/MS method that does not require solid-phase extraction (SPE).
Metabolic Significance of Short-Chain Acyl-CoAs
Short-chain acyl-CoAs are integral to cellular energy production and biosynthetic processes. Acetyl-CoA, the most abundant SC-ACoA, serves as the entry point into the tricarboxylic acid (TCA) cycle for ATP production and is a fundamental building block for the synthesis of fatty acids, cholesterol, and ketone bodies. Other SC-ACoAs, such as propionyl-CoA and butyryl-CoA, are intermediates in the metabolism of odd-chain fatty acids and certain amino acids. The levels of these metabolites can reflect the metabolic state of a cell and are often altered in disease.
Figure 1: Generalized metabolic pathways involving short-chain acyl-CoAs.
Experimental Protocols
This section details the materials and procedures for the extraction and analysis of short-chain acyl-CoAs from biological matrices.
Materials and Reagents
-
Short-chain acyl-CoA standards (e.g., Acetyl-CoA, Propionyl-CoA, Butyryl-CoA, etc.)
-
Internal Standard (IS): Heptadecanoyl-CoA or other odd-chain acyl-CoA not present in the sample.
-
5-Sulfosalicylic acid (SSA)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Ammonium (B1175870) Acetate (B1210297), LC-MS grade
-
Formic Acid, LC-MS grade
Sample Preparation: Protein Precipitation and Extraction
This protocol utilizes a simple and efficient protein precipitation method with 5-sulfosalicylic acid (SSA), which effectively deproteinizes the sample while keeping the SC-ACoAs in the supernatant, thus avoiding the need for solid-phase extraction.
-
Homogenization: Homogenize cell pellets or tissue samples in a suitable ice-cold buffer.
-
Protein Precipitation: Add 200 µL of ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA) containing the internal standard to 50 µL of sample homogenate.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Incubation: Incubate the samples on ice for 10 minutes.
-
Centrifugation: Centrifuge the samples at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to an autosampler vial for immediate LC-MS/MS analysis or store at -80°C.
Figure 2: Workflow for the LC-MS/MS analysis of short-chain acyl-CoAs.
LC-MS/MS Analysis
The chromatographic separation is performed on a C18 reversed-phase column. The mass spectrometer is operated in positive electrospray ionization mode with multiple reaction monitoring (MRM) for quantification.
-
LC System: A UPLC or HPLC system capable of delivering accurate gradients.
-
Column: A C18 reversed-phase column (e.g., 100 x 2.0 mm, 3 µm).
-
Mobile Phase A: Water with 5 mM ammonium acetate (pH 6.8).
-
Mobile Phase B: Methanol.
-
Flow Rate: 0.2 mL/min.
-
Gradient:
-
0-1.5 min: 2% B
-
1.5-3 min: 2% to 15% B
-
3-5.5 min: 15% to 95% B
-
5.5-14.5 min: Hold at 95% B
-
14.5-15 min: 95% to 2% B
-
15-20 min: Re-equilibrate at 2% B
-
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Acyl-CoAs exhibit a characteristic fragmentation pattern involving the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (507 amu). The precursor ion is the [M+H]+ of the specific acyl-CoA, and the product ion is [M-507+H]+.
Data Presentation
The following tables summarize typical quantitative data obtained from the LC-MS/MS analysis of short-chain acyl-CoAs.
Table 1: MRM Transitions for Common Short-Chain Acyl-CoAs
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Acetyl-CoA | 810.1 | 303.1 |
| Propionyl-CoA | 824.1 | 317.1 |
| Butyryl-CoA | 838.2 | 331.1 |
| Isobutyryl-CoA | 838.2 | 331.1 |
| Valeryl-CoA | 852.2 | 345.1 |
| Isovaleryl-CoA | 852.2 | 345.1 |
| Heptadecanoyl-CoA (IS) | 1022.5 | 515.4 |
Note: The product ion corresponds to the fragment [M-507+H]+. The specific m/z values may vary slightly depending on the instrument and calibration.
Table 2: Method Performance Characteristics
| Parameter | Acetyl-CoA | Propionyl-CoA | Butyryl-CoA |
| Linearity (r²) | >0.99 | >0.99 | >0.99 |
| LLOQ (pmol on column) | <1.0 | <1.0 | <1.0 |
| Intra-day Precision (%CV) | <10% | <10% | <10% |
| Inter-day Precision (%CV) | <15% | <15% | <15% |
| Recovery (%) | 85-110% | 85-110% | 85-110% |
LLOQ: Lower Limit of Quantification; %CV: Percent Coefficient of Variation. These are typical performance characteristics and may vary between laboratories and instruments.
Conclusion
The described LC-MS/MS method provides a robust, sensitive, and specific platform for the quantitative analysis of short-chain acyl-CoAs in biological samples. The simple SSA-based sample preparation protocol is a significant advantage, as it is rapid and avoids potential analyte loss associated with solid-phase extraction. This methodology is well-suited for applications in metabolic research, disease biomarker discovery, and drug development.
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of short-chain acyl-coenzymeAs in plant tissues by LC-MS-MS electrospray ionization method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [ouci.dntb.gov.ua]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for 3-Oxooctanoyl-CoA Quantification
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxooctanoyl-CoA is a pivotal intermediate in fatty acid metabolism, playing a key role in both fatty acid biosynthesis and beta-oxidation. Accurate quantification of this molecule is crucial for studying metabolic pathways, identifying potential drug targets, and understanding the mechanisms of various diseases. These application notes provide detailed protocols for the development of a standard curve and the quantification of this compound using two common laboratory methods: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and a continuous enzymatic assay.
Metabolic Significance of this compound
This compound is an eight-carbon acyl-CoA thioester that serves as a critical link between anabolic and catabolic fatty acid pathways. In fatty acid synthesis, 3-oxooctanoyl-ACP (the acyl carrier protein equivalent) is formed during the elongation cycle.[1] Conversely, in mitochondrial fatty acid beta-oxidation, this compound is an intermediate that is further cleaved to yield acetyl-CoA and hexanoyl-CoA.[2] Dysregulation of these pathways is associated with numerous metabolic disorders, making the enzymes that produce and metabolize this compound attractive targets for therapeutic intervention.
Section 1: Quantification of this compound by LC-MS/MS
This method offers high sensitivity and specificity for the quantification of this compound in complex biological matrices.
Experimental Protocol
1. Materials and Reagents
-
This compound standard (≥95% purity)
-
Internal Standard (IS), e.g., ¹³C-labeled this compound or a structurally similar acyl-CoA not present in the sample
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Bovine Serum Albumin (BSA) for standard curve matrix
-
Microcentrifuge tubes
-
Refrigerated centrifuge
-
LC-MS/MS system (e.g., Triple Quadrupole)
2. Preparation of Standard Stock and Working Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a known volume of 50% ACN/water.
-
Internal Standard Stock Solution (1 mg/mL): Prepare in the same manner as the standard stock solution.
-
Working Standard Solutions: Serially dilute the stock solution with 50% ACN/water to prepare a series of working standards for the calibration curve.
-
Spiked Calibration Standards: Prepare calibration standards by spiking the appropriate amount of working standard solution and a constant amount of internal standard into a biological matrix (e.g., cell lysate or plasma) devoid of endogenous this compound.
3. Sample Preparation (Protein Precipitation)
-
To 50 µL of sample (or spiked standard), add 150 µL of ice-cold ACN containing the internal standard.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.
4. LC-MS/MS Conditions
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM).
5. MRM Transitions The molecular weight of this compound is 907.7 g/mol .[2] The precursor ion ([M+H]⁺) is m/z 908.7. Common fragmentation of acyl-CoAs involves a neutral loss of the 507 Da phosphopantetheine moiety.[3][4]
-
Quantifier: 908.7 → 401.7 ([M+H-507]⁺)
-
Qualifier: 908.7 → 428.0 (Adenosine diphosphate (B83284) fragment)
6. Data Analysis
-
Construct a standard curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the spiked standards.
-
Perform a linear regression analysis of the standard curve.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the standard curve.
Data Presentation
Table 1: Representative Standard Curve Data for this compound Quantification by LC-MS/MS
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 1,520 | 50,100 | 0.030 |
| 5 | 7,850 | 50,500 | 0.155 |
| 10 | 15,900 | 51,000 | 0.312 |
| 50 | 80,100 | 50,800 | 1.577 |
| 100 | 162,500 | 50,200 | 3.237 |
| 500 | 815,000 | 50,600 | 16.107 |
| 1000 | 1,650,000 | 50,300 | 32.803 |
| Linearity (R²) | \multicolumn{3}{c | }{> 0.99} | |
| LLOQ (ng/mL) | \multicolumn{3}{c | }{1} |
Experimental Workflow Diagram
Caption: Workflow for LC-MS/MS quantification of this compound.
Section 2: Quantification of this compound by Enzymatic Assay
This protocol describes a continuous spectrophotometric assay for 3-oxoacyl-CoA thiolase, which catalyzes the cleavage of this compound. The reaction can be monitored by the decrease in absorbance at 303 nm, which corresponds to the disappearance of the Mg²⁺-complexed enolate form of this compound.
Experimental Protocol
1. Materials and Reagents
-
This compound standard
-
3-Oxoacyl-CoA Thiolase (e.g., from porcine heart)
-
Tris-HCl buffer (100 mM, pH 8.0)
-
Magnesium chloride (MgCl₂) solution (20 mM)
-
Coenzyme A (CoA-SH) solution (10 mM)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading at 303 nm
2. Preparation of Solutions
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 20 mM MgCl₂.
-
This compound Substrate Solution: Prepare a stock solution in water and determine its concentration spectrophotometrically. Dilute to the desired final concentrations in the assay buffer.
-
Thiolase Enzyme Solution: Dilute the enzyme to a suitable concentration in assay buffer immediately before use.
3. Assay Procedure
-
Set up the reaction mixture in a 96-well plate or cuvette. For a 200 µL reaction volume:
-
170 µL Assay Buffer
-
10 µL of 10 mM CoA-SH
-
10 µL of this compound solution (to achieve desired final concentration)
-
-
Equilibrate the mixture to the desired temperature (e.g., 25°C).
-
Initiate the reaction by adding 10 µL of the diluted thiolase enzyme solution.
-
Immediately monitor the decrease in absorbance at 303 nm for 5-10 minutes, taking readings every 30 seconds.
4. Standard Curve and Data Analysis
-
To create a standard curve, prepare a series of known concentrations of this compound in the assay buffer.
-
Measure the initial absorbance at 303 nm for each concentration before adding the enzyme.
-
Plot the initial absorbance against the concentration of this compound.
-
For unknown samples, measure the initial absorbance at 303 nm to determine the starting concentration from the standard curve.
-
The rate of the enzymatic reaction (decrease in absorbance per minute) is proportional to the enzyme activity.
Data Presentation
Table 2: Representative Standard Curve Data for this compound by Spectrophotometry
| Concentration (µM) | Absorbance at 303 nm (AU) |
| 0 | 0.005 |
| 10 | 0.158 |
| 20 | 0.312 |
| 30 | 0.465 |
| 40 | 0.620 |
| 50 | 0.775 |
| Linearity (R²) | > 0.99 |
Experimental Workflow Diagram
Caption: Workflow for the enzymatic quantification of this compound.
Section 3: Signaling Pathway Diagrams
Fatty Acid Biosynthesis
In the cytoplasm, fatty acid synthase (FAS) catalyzes the elongation of fatty acid chains. 3-Oxooctanoyl-ACP is a key intermediate in the cycle that extends a six-carbon acyl chain to an eight-carbon chain.
References
Application Note: Solid-Phase Extraction of 3-Oxooctanoyl-CoA from Tissues
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
3-oxooctanoyl-CoA stability issues in biological samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-oxooctanoyl-CoA. The information is designed to address common stability issues and analytical challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My this compound standard seems to be degrading. What are the optimal storage conditions?
A1: this compound, like other acyl-CoAs, is susceptible to degradation. For long-term storage, it is recommended to store it as a lyophilized powder or in organic solvents such as acetonitrile (B52724) at -80°C. If dissolved in aqueous buffers, it is crucial to use it immediately or store it at -80°C for short periods, as repeated freeze-thaw cycles can lead to degradation. The stability of acyl-CoAs is significantly affected by temperature, with degradation increasing at higher temperatures.
Q2: I am observing high variability in my this compound measurements between samples. What could be the cause?
A2: High variability can stem from several factors related to sample handling and preparation. It is critical to ensure rapid quenching of metabolic activity at the point of sample collection to prevent enzymatic degradation of this compound. Flash-freezing tissue samples in liquid nitrogen is a common and effective method.[1] Inconsistent extraction procedures can also lead to variability. Using a standardized and validated extraction protocol is essential for reproducible results.
Q3: What is the expected stability of this compound in different biological matrices like plasma or tissue homogenates?
A3: The stability of this compound in biological matrices is influenced by enzymatic activity (e.g., thioesterases), pH, and temperature.[2] In general, acyl-CoAs are less stable in biological samples compared to pure solutions due to the presence of enzymes that can hydrolyze the thioester bond.[3] To minimize degradation, samples should be processed quickly at low temperatures (e.g., on ice) and with the addition of protease and phosphatase inhibitors.
Q4: Can the pH of my extraction buffer affect the stability of this compound?
A4: Yes, pH is a critical factor. The thioester bond of acyl-CoAs is more stable at acidic pH (around 4-5).[4] Many extraction protocols for acyl-CoAs utilize acidic conditions to quench enzymatic activity and improve stability.[5] For example, homogenization in potassium phosphate (B84403) buffer at pH 4.9 has been used for long-chain acyl-CoA extraction.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no detectable this compound signal | Sample degradation during collection and storage. | Immediately flash-freeze samples in liquid nitrogen after collection. Store at -80°C until analysis. Minimize freeze-thaw cycles. |
| Inefficient extraction. | Optimize your extraction protocol. Consider using methods specifically designed for short- to medium-chain acyl-CoAs, such as solid-phase extraction (SPE) or liquid-liquid extraction with solvents like acetonitrile or methanol (B129727). | |
| Instability in analytical solvent. | Analyze samples immediately after reconstitution. If not possible, store reconstituted samples at 4°C for no longer than 24 hours. Test the stability of this compound in your chosen solvent by analyzing it at different time points. | |
| High background or interfering peaks in chromatogram | Matrix effects from the biological sample. | Incorporate a sample cleanup step, such as solid-phase extraction (SPE), to remove interfering substances. |
| Contamination from lab equipment or reagents. | Use high-purity solvents and reagents. Thoroughly clean all glassware and equipment. | |
| Poor reproducibility of results | Inconsistent sample handling. | Standardize your entire workflow, from sample collection to analysis. Ensure consistent timing and temperatures for all steps. |
| Variable extraction efficiency. | Use an internal standard, preferably a stable isotope-labeled version of this compound, to correct for variations in extraction and instrument response. |
Experimental Protocols
Protocol 1: Extraction of this compound from Cultured Cells
This protocol is a general guideline and may require optimization for specific cell types.
-
Cell Harvesting:
-
Aspirate the culture medium.
-
Quickly wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Immediately add 1 mL of ice-cold extraction solvent (e.g., 80% methanol or acetonitrile) to the culture dish.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
-
Extraction:
-
Vortex the tube vigorously for 1 minute.
-
Incubate on ice for 15 minutes to allow for protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Sample Preparation for LC-MS/MS:
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for your LC-MS/MS analysis (e.g., 50% methanol in water).
-
Protocol 2: Extraction of this compound from Tissue Samples
This protocol is a general guideline and may require optimization for specific tissue types.
-
Tissue Homogenization:
-
Weigh the frozen tissue sample (typically 20-50 mg).
-
Immediately place the frozen tissue in a pre-chilled homogenizer tube containing ceramic beads and ice-cold extraction solvent (e.g., acetonitrile:water 1:1 with 0.1% formic acid).
-
Homogenize the tissue using a bead-beater homogenizer.
-
-
Extraction:
-
After homogenization, vortex the sample for 1 minute.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
-
Sample Preparation for LC-MS/MS:
-
Transfer the supernatant to a new tube.
-
If necessary, perform a solid-phase extraction (SPE) cleanup to remove lipids and other interfering substances.
-
Evaporate the solvent and reconstitute the extract as described in Protocol 1.
-
Visualizations
References
- 1. Human Metabolome Database: Showing metabocard for 3-Oxododecanoyl-CoA (HMDB0003937) [hmdb.ca]
- 2. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of coenzyme A levels by degradation: the ‘Ins and Outs’ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of pH on the stability and structure of yeast hexokinase A. Acidic amino acid residues in the cleft region are critical for the opening and the closing of the structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 3-Oxooctanoyl-CoA Extraction from Liver Tissue
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to enhance the extraction efficiency of 3-oxooctanoyl-CoA from liver tissue.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low this compound recovery during extraction from liver tissue?
Low recovery is often due to the inherent instability of the thioester bond in acyl-CoAs. The main contributing factors are enzymatic degradation by endogenous thioesterases released during cell lysis, chemical hydrolysis at non-optimal pH, and thermal decomposition.[1] It is crucial to rapidly quench enzymatic activity and maintain a cold, slightly acidic environment throughout the extraction process.
Q2: What is the optimal pH for maintaining this compound stability during extraction?
Acyl-CoA esters, including this compound, are most stable in slightly acidic conditions, typically between pH 4.0 and 6.0.[1] Alkaline or strongly acidic solutions can lead to the hydrolysis of the thioester bond.[2] Many protocols recommend using buffers around pH 4.9 for homogenization and subsequent purification steps.[3]
Q3: How critical is temperature control during the extraction process?
Temperature is a critical factor. Both enzymatic and chemical degradation of this compound are accelerated at higher temperatures.[1] All experimental steps, including tissue homogenization, centrifugation, and solvent evaporation, should be performed on ice or at 4°C to minimize degradation.[1]
Q4: Which enzymes in the liver can degrade this compound?
The primary enzymes responsible for the degradation of this compound in the liver are acyl-CoA thioesterases (ACOTs). These enzymes are abundant in cells and hydrolyze the thioester bond, converting acyl-CoAs into free fatty acids and Coenzyme A.[1] Immediate inactivation of these enzymes upon tissue homogenization is essential for preserving the integrity of the target molecule.
Q5: What are the recommended methods for quenching enzymatic activity in liver tissue?
To prevent enzymatic degradation, it is imperative to immediately quench metabolic activity. This can be achieved by freeze-clamping the liver tissue in liquid nitrogen directly after collection.[4][5] Subsequent homogenization should be carried out in a pre-chilled, acidic extraction solvent to promptly inactivate thioesterases.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete quenching of enzymatic activity. | Freeze-clamp liver tissue in liquid nitrogen immediately upon collection. Homogenize the frozen tissue directly in a pre-chilled, acidic extraction buffer (e.g., 100 mM KH2PO4, pH 4.9).[1][3] |
| Non-optimal pH of extraction buffers leading to chemical hydrolysis. | Ensure all buffers and solutions are maintained at a slightly acidic pH (4.0-6.0).[1] An acidic extraction buffer, such as potassium phosphate (B84403) at pH 4.9, is effective.[3] | |
| High temperatures during sample processing. | Maintain ice-cold conditions (0-4°C) for all steps, including homogenization, centrifugation, and solvent evaporation. Use pre-chilled tubes, buffers, and solvents.[1] | |
| Inefficient tissue homogenization. | Use a glass homogenizer or a high-speed homogenizer (e.g., Ultra-Turrax) to ensure complete disruption of the liver tissue and release of intracellular contents.[3][4] | |
| Poor Reproducibility | Inconsistent sample handling and processing times. | Standardize the entire workflow, from tissue collection to final extraction. All operations before centrifugation should be performed rapidly to minimize degradation.[6] |
| Variability in solid-phase extraction (SPE) efficiency. | Ensure proper conditioning and equilibration of the SPE column. Use a consistent loading and elution procedure. Consider using an internal standard to normalize for recovery. | |
| Co-elution of Contaminants during HPLC/LC-MS Analysis | Inadequate sample cleanup. | Incorporate a solid-phase extraction (SPE) step to purify the acyl-CoAs from interfering substances. C18 or specialized anion-exchange columns can be effective.[3][6][7] |
| Suboptimal chromatography conditions. | Optimize the HPLC/LC-MS gradient, mobile phase composition, and column chemistry to achieve better separation of this compound from other acyl-CoAs and contaminants.[3][8] |
Data on Extraction Efficiency
The choice of extraction method significantly impacts the recovery of acyl-CoAs. Below is a summary of reported recovery efficiencies for different protocols.
| Extraction Method | Tissue | Acyl-CoA Type | Reported Recovery | Reference |
| Acetonitrile (B52724)/2-propanol extraction followed by SPE | Rat Liver | Short, Medium, and Long-chain | 93-104% (tissue extraction), 83-90% (SPE) | [7] |
| KH2PO4 buffer, 2-propanol, and acetonitrile extraction with SPE | Rat Heart, Kidney, Muscle | Long-chain | 70-80% | [3] |
Experimental Protocols
Protocol 1: Acetonitrile/2-Propanol Extraction with Solid-Phase Purification
This protocol is adapted from methods that have shown high recovery rates for a broad range of acyl-CoAs.[7]
Materials:
-
Frozen liver tissue
-
Acetonitrile/2-propanol (3:1, v/v), pre-chilled to -20°C
-
0.1 M Potassium phosphate buffer, pH 6.7, pre-chilled to 4°C
-
2-(2-pyridyl)ethyl-functionalized silica (B1680970) gel for SPE
-
Homogenizer (e.g., glass homogenizer or Ultra-Turrax)
-
Centrifuge capable of 4°C
Procedure:
-
Weigh approximately 100 mg of frozen liver tissue powder.
-
Add a 20-fold excess (v/w) of pre-chilled acetonitrile/2-propanol solution.
-
Homogenize the tissue on ice until a uniform suspension is achieved.
-
Add 0.1 M potassium phosphate buffer (pH 6.7) and vortex thoroughly.
-
Centrifuge the homogenate at a low speed (e.g., 1,900 x g) for 5 minutes at 4°C.[6]
-
Collect the supernatant containing the acyl-CoAs.
-
For purification, pass the supernatant through a pre-conditioned 2-(2-pyridyl)ethyl-functionalized silica gel SPE column.
-
Wash the column to remove impurities as per the manufacturer's instructions.
-
Elute the acyl-CoAs with an appropriate solvent (e.g., methanol (B129727) or an acetonitrile/water mixture).
-
Dry the eluate under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis.[9]
Protocol 2: Acidic Buffer and Organic Solvent Extraction
This protocol is based on a method with demonstrated high reproducibility for long-chain acyl-CoAs.[3]
Materials:
-
Frozen liver tissue
-
100 mM KH2PO4 buffer, pH 4.9, pre-chilled to 4°C
-
2-propanol, pre-chilled to 4°C
-
Acetonitrile, pre-chilled to 4°C
-
Saturated (NH4)2SO4
-
Oligonucleotide purification or C18 SPE column
-
Homogenizer
-
Centrifuge capable of 4°C
Procedure:
-
Homogenize approximately 50-100 mg of frozen liver tissue in 2 mL of cold 100 mM KH2PO4 buffer (pH 4.9).
-
Add 2.0 mL of 2-propanol and homogenize again.
-
Add 0.25 mL of saturated (NH4)2SO4 and 4.0 mL of acetonitrile.
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 1,900 x g for 5 minutes at 4°C.
-
Transfer the upper phase containing the acyl-CoAs to a new tube.
-
Dilute the extract with 10 mL of 100 mM KH2PO4 buffer (pH 4.9).
-
Purify the acyl-CoAs using an oligonucleotide purification column or a C18 SPE column.
-
Elute the acyl-CoAs, dry the eluate, and reconstitute for analysis.
Visualizations
Experimental Workflow for this compound Extraction
Caption: A generalized workflow for the extraction of this compound from liver tissue.
Mitochondrial Beta-Oxidation Pathway of Fatty Acids
This compound is an intermediate in the mitochondrial beta-oxidation of fatty acids.
Caption: The role of this compound in the fatty acid beta-oxidation spiral.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting 3-Oxoacyl-CoA Enzymatic Assays
Welcome to the technical support center for 3-oxoacyl-CoA enzymatic assays. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and ensure the accuracy and reliability of their experimental results. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, addressing specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in 3-oxoacyl-CoA enzymatic assays?
The most prevalent interferences in 3-oxoacyl-CoA enzymatic assays, particularly those employing the widely used DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) method, can be broadly categorized into three groups:
-
Thiol-Reactive Compounds: Many small molecules can react directly with the free thiol group of Coenzyme A (CoA), which is the product of the 3-oxoacyl-CoA thiolase reaction. This reaction prevents CoA from reacting with DTNB, leading to an underestimation of enzyme activity.
-
Redox-Active Compounds: Compounds that can undergo oxidation-reduction reactions can interfere with the assay readout. For instance, oxidizing agents can convert the free thiol on CoA to a disulfide, preventing its detection. Conversely, some compounds can non-enzymatically reduce DTNB, causing a false-positive signal.
-
Pan-Assay Interference Compounds (PAINS): These are compounds that show activity in a wide range of assays through non-specific mechanisms.[1][2] PAINS can interfere through various means, including aggregation, fluorescence quenching, or chemical reactivity, leading to misleading results.[1][2]
Q2: My assay is showing a high background signal. What are the likely causes and how can I fix it?
A high background signal can obscure the true enzymatic activity. Common causes include:
-
Contamination of Reagents: Ensure all buffers, substrates, and enzyme preparations are free from contaminating thiols or substances that react with your detection reagents.
-
Spontaneous Substrate Degradation: The 3-oxoacyl-CoA substrate may be unstable and spontaneously hydrolyze, releasing CoA and generating a background signal.
-
Reaction of Assay Components with DTNB: In DTNB-based assays, some compounds in your sample or buffer may directly react with DTNB, causing a high background.
-
Insufficient Washing (in plate-based assays): Inadequate washing steps can leave behind unbound reagents that contribute to the background signal.
Troubleshooting Steps for High Background:
-
Run proper controls:
-
No-enzyme control: Contains all reaction components except the enzyme. This will reveal the rate of spontaneous substrate degradation.
-
No-substrate control: Contains all reaction components except the substrate. This will identify any contaminating activity in your enzyme preparation.
-
Buffer blank: Contains only the buffer and detection reagents to measure the intrinsic background of the assay medium.
-
-
Check reagent purity: Use high-quality reagents and freshly prepared buffers.
-
Optimize washing steps: If using a plate-based format, increase the number and vigor of washing steps.
-
Consider an alternative assay: If the interference is inherent to the detection method (e.g., your compound reacts with DTNB), consider switching to an alternative assay format, such as a coupled assay monitoring NADH consumption.
Q3: I suspect my test compound is a "Pan-Assay Interference Compound" (PAIN). How can I confirm this?
Identifying PAINS is crucial to avoid pursuing false-positive hits in drug discovery screens. Here's a workflow to validate a potential PAIN:
dot
References
Technical Support Center: Analysis of 3-oxooctanoyl-CoA by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression during the LC-MS/MS analysis of 3-oxooctanoyl-CoA.
Troubleshooting Guide: Overcoming Ion Suppression
Ion suppression is a common issue in LC-MS/MS analysis, leading to reduced signal intensity, poor sensitivity, and inaccurate quantification.[1][2] This guide provides a systematic approach to identifying and mitigating ion suppression for this compound.
Problem: Low or No Signal for this compound
-
Possible Cause 1: Matrix Effects from Co-eluting Interferences Endogenous components in biological samples, such as phospholipids (B1166683), salts, and detergents, can co-elute with this compound and suppress its ionization.[2][3][4] Electrospray ionization (ESI) is particularly susceptible to these effects.[4]
Solutions:
-
Improve Sample Preparation: The most effective way to combat ion suppression is to improve sample cleanup.[4][5][6]
-
Protein Precipitation (PPT): A simple and rapid method suitable for initial cleanup.[7][8] Using 5-sulfosalicylic acid (SSA) has been shown to be effective for short-chain acyl-CoAs.[7][9][10]
-
Solid-Phase Extraction (SPE): Offers more selective cleanup than PPT by retaining the analyte on a solid sorbent while matrix components are washed away.[8][9] This can be highly effective at removing phospholipids.[4]
-
Liquid-Liquid Extraction (LLE): An alternative extraction technique that can provide a cleaner sample extract.[8]
-
-
Optimize Chromatography:
-
Change Mobile Phase Composition: Adjusting the organic solvent (e.g., acetonitrile (B52724) vs. methanol) or additives can alter the elution profile of interfering compounds.
-
Modify Gradient: A shallower gradient can improve the separation between this compound and matrix components.[2]
-
Use a Different Stationary Phase: Switching to a column with a different chemistry (e.g., C18 to phenyl-hexyl) can change selectivity and resolve the analyte from interferences.[1]
-
-
Sample Dilution: Diluting the sample can reduce the concentration of matrix components, but this is only viable if the analyte concentration is high enough for detection post-dilution.[1][8]
-
-
Possible Cause 2: Suboptimal Ion Source Conditions Improper settings in the ESI source can lead to inefficient ionization and signal loss.
Solutions:
-
Optimize Source Parameters: Systematically tune the capillary voltage, gas flow rates (nebulizing and drying gas), and source temperature to maximize the signal for this compound.
-
Check for Contamination: Non-volatile salts and other contaminants can build up in the ion source, leading to reduced performance.[1][3] Regularly clean the ion source components as per the manufacturer's recommendations.
-
Problem: Inconsistent or Irreproducible Results
-
Possible Cause: Variable Matrix Effects Across Samples Sample-to-sample variations in the matrix composition can cause differing degrees of ion suppression, leading to poor reproducibility.[1][11]
Solutions:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for variable ion suppression. A SIL-IS for this compound will have nearly identical chemical properties and chromatographic behavior, experiencing the same degree of suppression as the analyte.[1][2] This allows for accurate quantification based on the analyte-to-IS ratio.
-
Employ Matrix-Matched Calibrators: Prepare calibration standards and quality control (QC) samples in the same biological matrix as the study samples to account for consistent matrix effects.[1]
-
Implement a Robust Sample Preparation Method: A thorough and consistent sample cleanup procedure, such as SPE, will minimize variability in matrix effects between samples.[1]
-
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation with 5-Sulfosalicylic Acid (SSA)
This protocol is adapted from methods for short-chain acyl-CoA analysis and is a good starting point for this compound.[7][9][10]
-
Sample Homogenization: For tissue samples, weigh and homogenize the tissue on ice in a suitable buffer. For cell pellets or biofluids, proceed to the next step.
-
Extraction: Add 200 µL of an ice-cold 2.5% (w/v) SSA solution containing a suitable internal standard (e.g., a stable isotope-labeled this compound or an odd-chain acyl-CoA like heptadecanoyl-CoA) to your sample.[7]
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.[7]
-
Centrifugation: Centrifuge the samples at a high speed (e.g., >12,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Protocol 2: Post-Column Infusion Test to Identify Ion Suppression Zones
This experiment helps to identify regions in the chromatogram where ion suppression occurs.[1]
-
System Setup:
-
Prepare a standard solution of this compound in mobile phase.
-
Prepare a blank matrix sample using your established sample preparation protocol.[1]
-
Use a T-connector to introduce the this compound standard solution via a syringe pump into the LC flow post-column, but before the MS ion source.
-
-
Procedure:
-
Begin infusing the this compound standard at a constant, low flow rate (e.g., 10-20 µL/min).[1]
-
Acquire data on the mass spectrometer in MRM mode for your analyte, observing a stable signal.
-
Inject the prepared blank matrix extract onto the LC column.
-
-
Analysis:
-
Monitor the signal intensity of the infused this compound. Any dips or decreases in the signal intensity indicate regions where co-eluting matrix components are causing ion suppression.
-
Compare the retention time of your analyte in a standard run with the identified suppression zones to determine if they overlap.
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Minimizing Matrix Effects
| Technique | Principle | Pros | Cons | Applicability for this compound |
| Protein Precipitation (PPT) | Protein denaturation and removal by centrifugation. | Fast, simple, inexpensive. | Non-selective, may leave phospholipids and other interferences in the supernatant. | Good for initial method development and relatively clean matrices.[7][8] |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte into an immiscible organic solvent. | Can provide cleaner extracts than PPT. | Can be labor-intensive, may have lower recovery for polar analytes. | Potentially effective, but solvent system must be optimized for acyl-CoA recovery. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent, followed by washing and elution. | Highly selective, provides very clean extracts, can remove phospholipids effectively.[4][9] | More complex and costly than PPT, requires method development. | Highly recommended for complex matrices to achieve the lowest detection limits and best reproducibility.[8][9] |
Visualizations
Caption: A logical workflow for troubleshooting low signal intensity.
Caption: A typical experimental workflow for this compound analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression? A1: Ion suppression is a phenomenon in LC-MS/MS where the ionization efficiency of a target analyte, such as this compound, is reduced by the presence of co-eluting components from the sample matrix.[1][2] This results in a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of the analysis.[1]
Q2: What are the most common causes of ion suppression for acyl-CoAs? A2: The most common causes are co-eluting endogenous matrix components from biological samples, such as phospholipids, salts, and detergents.[2][4][12] Non-volatile salts or buffers in the mobile phase can also accumulate in the ion source and interfere with ionization.[1]
Q3: Why is a stable isotope-labeled internal standard (SIL-IS) so important? A3: A SIL-IS is considered the gold standard for quantitative bioanalysis because it has nearly identical physicochemical properties to the analyte.[1] It will co-elute and experience the same degree of ion suppression or enhancement, allowing for the reliable correction of these matrix effects and improving the accuracy and precision of quantification.[1][2]
Q4: My signal is still low after trying protein precipitation. What should I do next? A4: If PPT is insufficient, the next step is to implement a more rigorous cleanup method like Solid-Phase Extraction (SPE) to more effectively remove interfering matrix components, particularly phospholipids.[4][9] Alternatively, you can further optimize your chromatographic separation to resolve this compound from the regions of ion suppression.[5]
Q5: What are the typical MS/MS fragmentation patterns for acyl-CoAs? A5: In positive ion mode, acyl-CoAs typically exhibit a characteristic neutral loss of the CoA portion (507 amu) from the precursor ion.[9][10] Another common fragment corresponds to the adenosine (B11128) diphosphate (B83284) portion of the CoA molecule.[9][10] Monitoring these specific transitions in MRM mode provides high selectivity for analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. zefsci.com [zefsci.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses [labscievents.pittcon.org]
- 7. benchchem.com [benchchem.com]
- 8. bme.psu.edu [bme.psu.edu]
- 9. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Ion suppression in LC-MS-MS: A case study | Semantic Scholar [semanticscholar.org]
- 12. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
preventing degradation of 3-oxooctanoyl-CoA during sample prep
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-oxooctanoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent its degradation during sample preparation and ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during sample preparation?
A1: The main causes of this compound degradation are chemical and enzymatic instability. The thioester bond is particularly susceptible to hydrolysis, which is accelerated in neutral to basic aqueous solutions.[1][2] Oxidation of the thiol group can also occur.[1] Additionally, endogenous enzymes within the biological sample can rapidly metabolize this compound if not properly inactivated.
Q2: How should I store my samples to ensure the stability of this compound?
A2: Proper storage is crucial for maintaining the integrity of this compound. For long-term stability, lyophilized powder or samples stored at -80°C are recommended. Aqueous stock solutions should be prepared in a slightly acidic buffer (pH 2-6) and stored at -80°C for up to 6 months.[1] It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[1]
Q3: What are the visible signs of this compound degradation in my experimental results?
A3: Degradation of your this compound sample can manifest in several ways, including:
-
Reduced biological activity: A decrease in the expected enzymatic or cellular response may indicate a lower concentration of the active compound.[1]
-
Inconsistent results: High variability between experimental replicates can be a sign of ongoing sample degradation.[1]
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Appearance of extra peaks in analytical separations: Chromatographic techniques like HPLC or LC-MS may show additional peaks corresponding to degradation products.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
| Issue | Possible Cause | Troubleshooting Steps |
| Low or no detectable this compound signal in LC-MS analysis. | Degradation during sample extraction. | 1. Work quickly and on ice: All steps of the extraction process should be performed rapidly and at low temperatures to minimize enzymatic activity.[3][4] 2. Use pre-chilled solvents: Ensure all buffers and organic solvents are ice-cold before use.[5] 3. Acidify the extraction buffer: Use a slightly acidic buffer (e.g., containing 0.6% formic acid) to inhibit hydrolysis.[3] |
| Instability in the reconstituted sample. | 1. Reconstitute in an appropriate solvent: Methanol (B129727) has been shown to provide better stability for acyl-CoAs compared to aqueous solutions.[2] If an aqueous solution is necessary, use a buffered solution at a pH between 4.0 and 6.0.[1] 2. Analyze samples promptly: If possible, analyze reconstituted samples on the same day. If short-term storage is needed, keep them at -80°C.[6] | |
| High variability between replicate samples. | Incomplete inactivation of enzymes. | 1. Rapidly quench metabolism: For cell cultures, quickly aspirate the medium and wash with ice-cold PBS.[5] For tissues, freeze-clamp the tissue immediately upon collection. 2. Use a robust lysis/extraction method: Homogenization in cold organic solvents like methanol or acetonitrile (B52724) is effective at precipitating proteins and inactivating enzymes.[4][7] |
| Oxidation of the sample. | 1. Degas solvents: Remove dissolved oxygen from aqueous buffers by sparging with an inert gas like nitrogen or argon.[1] 2. Consider working in an inert atmosphere: For highly sensitive experiments, preparing solutions under a nitrogen or argon atmosphere can minimize oxidation.[1] |
Experimental Protocols
Protocol 1: Extraction of Short-Chain Acyl-CoAs from Cultured Cells
This protocol is adapted from established methods for the extraction of a broad range of acyl-CoAs from cell cultures for analysis by LC-MS.[5]
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Pre-chilled (-80°C) Methanol (LC-MS grade)[5]
-
Internal Standard (IS) solution (e.g., a mixture of odd-chain acyl-CoAs)
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Centrifuge capable of reaching 15,000 x g at 4°C
-
Vacuum concentrator or nitrogen evaporator
Procedure:
-
Cell Harvesting and Washing:
-
Adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.
-
Suspension cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.
-
-
Metabolism Quenching and Lysis:
-
Add a pre-chilled (-80°C) solution of 80% methanol containing the internal standard directly to the washed cells.
-
For adherent cells, use a cell scraper to scrape the cells in the cold methanol.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Protein Precipitation and Supernatant Collection:
-
Vortex the cell lysate vigorously.
-
Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.
-
-
Sample Drying and Reconstitution:
-
Dry the supernatant using a vacuum concentrator or under a stream of nitrogen.
-
Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis, such as methanol or 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7).[2][5]
-
Visualizations
Logical Workflow for Preventing this compound Degradation
References
- 1. benchchem.com [benchchem.com]
- 2. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. duke-nus.edu.sg [duke-nus.edu.sg]
- 4. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 5. benchchem.com [benchchem.com]
- 6. bioassaysys.com [bioassaysys.com]
- 7. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Sensitivity for Low-Level 3-Oxooctanoyl-CoA Detection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of low-level 3-oxooctanoyl-CoA detection.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting low levels of this compound?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as the most sensitive and selective method for the quantification of acyl-CoAs, including this compound.[1][2] This technique offers high specificity by monitoring specific precursor-to-product ion transitions, minimizing interference from complex biological matrices.
Q2: My this compound signal is very low or absent. What are the common causes?
A2: Low or no signal for this compound can stem from several factors:
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Sample Degradation: Acyl-CoAs are susceptible to hydrolysis, particularly in aqueous solutions that are not acidic.[2][3]
-
Inefficient Extraction: The choice of extraction solvent and method is critical for quantitative recovery.
-
Ion Suppression: Co-eluting matrix components from the sample can interfere with the ionization of this compound in the mass spectrometer, leading to a reduced signal.[3]
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Suboptimal LC-MS/MS Parameters: Incorrect mass transitions, collision energy, or chromatographic conditions can significantly decrease sensitivity.
Q3: How can I improve the stability of this compound in my samples?
A3: To minimize degradation, it is crucial to process samples quickly at low temperatures (e.g., on ice).[2] For storage, keeping extracts as dry pellets at -80°C is recommended.[2] When reconstituting samples for analysis, using a non-aqueous or acidic solvent can improve stability compared to neutral aqueous solutions.[2][4]
Q4: What are the key considerations for sample preparation to ensure optimal recovery of this compound?
A4: A robust sample preparation protocol is essential. Key steps include:
-
Rapid Quenching: Immediately stop metabolic activity, for example, by snap-freezing in liquid nitrogen.
-
Efficient Lysis and Extraction: Protein precipitation with solvents like sulfosalicylic acid (SSA) or a mixture of methanol (B129727) and acetonitrile (B52724) is effective.[1][4]
-
Sample Cleanup: Solid-phase extraction (SPE) can be employed to remove interfering substances and concentrate the analyte.[3][5]
Q5: Are there any alternative methods to LC-MS/MS for sensitive detection of acyl-CoAs?
A5: While LC-MS/MS is the gold standard, fluorescent-based methods offer an alternative. These methods often involve derivatization of the acyl-CoA to a fluorescent product, which can then be detected with high sensitivity.[6] Additionally, genetically encoded fluorescent biosensors are being developed for the in-vivo visualization of certain acyl-CoAs, like acetyl-CoA, which may be adaptable for other species in the future.[7][8]
Troubleshooting Guides
Issue 1: Low Signal Intensity in LC-MS/MS Analysis
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Sample Degradation | 1. Prepare fresh samples, ensuring they are kept on ice or at 4°C throughout the extraction process. 2. Minimize the time samples are in aqueous, non-acidic solutions.[2][3] 3. Store extracted samples as dry pellets at -80°C and reconstitute just before analysis.[2] | A significant increase in signal intensity should be observed with freshly prepared and properly handled samples. |
| Inefficient Ionization / Ion Suppression | 1. Optimize the mobile phase composition. The use of ion-pairing agents or adjusting the pH can improve ionization efficiency.[2] 2. Improve chromatographic separation to resolve this compound from co-eluting matrix components.[4] 3. Consider a sample cleanup step like solid-phase extraction (SPE) to remove interfering compounds.[3][5] | A sharper, more intense peak with reduced baseline noise. |
| Suboptimal MS Parameters | 1. Confirm the correct precursor and product ions for this compound are being monitored. For acyl-CoAs, a characteristic neutral loss of 507 Da is often observed in positive ion mode.[1][2] 2. Optimize the collision energy and other source parameters to maximize the signal for the specific transition. | Increased signal-to-noise ratio for the target analyte. |
| Poor Chromatography | 1. Ensure the LC column is not overloaded. 2. Use a suitable column, such as a C18 reversed-phase column, and optimize the gradient to achieve good peak shape.[2][4] 3. Check for system leaks or blockages. | Symmetrical and narrow peak shape, leading to better integration and higher apparent signal. |
Issue 2: High Variability Between Replicates
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Sample Preparation | 1. Standardize the entire sample preparation workflow, from cell harvesting to final extraction. 2. Ensure accurate and consistent pipetting, especially for small volumes. 3. Use a consistent amount of starting material for each replicate. | Reduced coefficient of variation (CV) between replicate samples. |
| Precipitation in Sample Vial | 1. After reconstitution, centrifuge the samples to pellet any insoluble material before transferring the supernatant to autosampler vials. 2. Ensure the reconstitution solvent is appropriate to fully dissolve the dried extract. | Improved reproducibility of injection volumes and signal intensity. |
| Instrument Instability | 1. Run a system suitability test with a standard compound to ensure the LC-MS/MS system is performing consistently. 2. Check for fluctuations in spray stability or ion source temperature. | Consistent performance of the instrument, ruling it out as a source of variability. |
| Lack of a Suitable Internal Standard | 1. Incorporate a stable isotope-labeled internal standard for this compound if available. 2. If not available, use a structurally similar odd-chain acyl-CoA (e.g., heptadecanoyl-CoA) that is not endogenous to the sample.[2] | Normalization using an internal standard will correct for variability in sample preparation and instrument response, leading to more precise quantification. |
Quantitative Data Summary
The following table summarizes key quantitative parameters for acyl-CoA analysis using LC-MS/MS, providing a reference for expected performance.
| Parameter | Method | Value | Reference |
| Limit of Detection (LOD) | LC-MS/MS | As low as 6 fmol | [6] |
| Lower Limit of Quantitation (LLOQ) | LC-MS/MS | ~0.4 µM | [9] |
| Typical Recovery with SPE | Solid-Phase Extraction | High recovery for a wide range of acyl-CoAs | [5] |
| Common Neutral Loss Fragment | Positive Ion Mode MS/MS | 507 Da | [1][2] |
| Alternative Fragment Ion | Positive Ion Mode MS/MS | 428 m/z | [2] |
Experimental Protocols
Protocol 1: Extraction of this compound from Cultured Cells for LC-MS/MS Analysis
-
Cell Harvesting and Quenching:
-
Aspirate the culture medium from the cell culture plate.
-
Immediately place the plate on dry ice to quench metabolic activity.
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
-
Lysis and Extraction:
-
Add 200 µL of ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA) containing an appropriate internal standard (e.g., ¹³C-labeled this compound or a non-endogenous odd-chain acyl-CoA).[2]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Vortex vigorously for 30 seconds and incubate on ice for 10 minutes.
-
-
Protein Precipitation and Clarification:
-
Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet the precipitated protein.[2]
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new clean tube.
-
-
Sample Preparation for Injection:
-
The supernatant can be directly injected for LC-MS/MS analysis.
-
Alternatively, for concentration or further cleanup, the supernatant can be dried under a stream of nitrogen and reconstituted in a suitable solvent (e.g., 50% methanol in water).
-
Protocol 2: LC-MS/MS Analysis of this compound
-
Liquid Chromatography (LC):
-
Column: Use a C18 reversed-phase UHPLC column (e.g., 1.7 µm particle size, 2.1 x 150 mm).[10]
-
Mobile Phase A: Water with 10 mM ammonium (B1175870) acetate (B1210297) or an ion-pairing agent like tributylamine, adjusted to an acidic pH with acetic acid.
-
Mobile Phase B: Acetonitrile or methanol.
-
Gradient: Develop a suitable gradient to separate this compound from other cellular components. A typical gradient might start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then re-equilibrate.
-
Flow Rate: A typical flow rate for a UHPLC system is 0.2-0.4 mL/min.
-
Column Temperature: Maintain the column at a constant temperature (e.g., 40°C) to ensure reproducible retention times.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally more sensitive for acyl-CoAs.[11]
-
Multiple Reaction Monitoring (MRM):
-
Instrument Parameters: Optimize source-dependent parameters such as capillary voltage, source temperature, and gas flows to achieve maximum signal intensity. Optimize the collision energy for the specific MRM transition.
-
Visualizations
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Technical Advance: a novel technique for the sensitive quantification of acyl CoA esters from plant tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A genetically encoded fluorescent biosensor for visualization of acetyl-CoA in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. apexbt.com [apexbt.com]
- 10. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of 3-oxooctanoyl-CoA from Plasma
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to matrix effects in the liquid chromatography-mass spectrometry (LC-MS) quantification of 3-oxooctanoyl-CoA from plasma samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects, and why are they a significant problem for quantifying this compound in plasma?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting compounds in the sample matrix.[1] In plasma analysis, these effects typically manifest as ion suppression, where the signal for this compound is reduced, or less commonly, ion enhancement.[2] This poses a significant problem because it can lead to poor accuracy, imprecision, and reduced sensitivity in quantitative results.[3][4]
Plasma is a highly complex biological matrix containing abundant endogenous components like phospholipids, salts, and proteins.[3] Phospholipids, particularly glycerophosphocholines, are a primary cause of matrix effects in plasma when using electrospray ionization (ESI), as they can co-elute with the analyte and compete for ionization.[5][6]
Q2: My signal for this compound is low or inconsistent. How can I determine if matrix effects are the cause?
A2: To diagnose matrix effects, two primary experiments are recommended: the post-column infusion method and the post-extraction spike method.
-
Post-Column Infusion: This qualitative method helps identify regions in the chromatogram where ion suppression or enhancement occurs.[1] It involves infusing a standard solution of this compound at a constant rate post-column while injecting an extracted blank plasma sample. A dip or rise in the baseline signal at the retention time of your analyte indicates the presence of matrix effects.[7]
-
Post-Extraction Spike: This quantitative method assesses the magnitude of the matrix effect.[7] You compare the peak area of the analyte spiked into an extracted blank plasma matrix with the peak area of the analyte in a clean solvent. The result is expressed as a Matrix Factor (MF).
Table 1: Interpreting Matrix Factor (MF) from Post-Extraction Spike Experiments
| Matrix Factor (MF) Value | Interpretation | Implication for Quantification |
| MF = 1 (or 100%) | No matrix effect | The method is free from ionization interference. |
| MF < 1 (or < 100%) | Ion Suppression | The analyte signal is being suppressed, leading to underestimation of the true concentration.[8] |
| MF > 1 (or > 100%) | Ion Enhancement | The analyte signal is being enhanced, leading to overestimation of the true concentration.[8] |
Q3: What are the most effective strategies to minimize or eliminate matrix effects during my experiment?
A3: A multi-faceted approach combining optimized sample preparation, chromatography, and the use of an appropriate internal standard is most effective.
-
Efficient Sample Preparation: The goal is to remove interfering matrix components, especially phospholipids, before LC-MS analysis.[2] Common techniques include Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[3] SPE, particularly using cartridges designed for phospholipid removal, is often the most effective method for producing clean extracts.[3][8]
-
Chromatographic Separation: Adjusting your LC method to chromatographically separate this compound from the regions of ion suppression is a powerful strategy.[2][4] This can involve modifying the mobile phase gradient, changing the column chemistry, or using techniques like two-dimensional LC (2D-LC).[6]
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the ideal internal standard because it has nearly identical chemical properties and chromatographic behavior to the analyte.[9] It will co-elute and experience the same degree of ion suppression or enhancement, allowing for reliable compensation and more accurate quantification.[2][10]
Q4: Which sample preparation technique should I choose?
A4: The choice depends on the required cleanliness of the sample, throughput needs, and analyte properties. While simple, protein precipitation is often insufficient for removing phospholipids.[3][11] Solid-phase extraction generally provides the cleanest samples and significantly reduces matrix effects.[8]
Table 2: Comparison of Common Plasma Sample Preparation Techniques
| Technique | Pros | Cons | Efficacy for Phospholipid Removal |
| Protein Precipitation (PPT) | Simple, fast, inexpensive.[11] | Least effective for removing phospholipids; extracts remain "dirty".[3][8] | Low |
| Liquid-Liquid Extraction (LLE) | Can provide clean extracts.[3] | May have low and variable recovery for polar analytes; can be labor-intensive.[3] | Moderate to High |
| Solid-Phase Extraction (SPE) | Provides the cleanest extracts; highly effective at removing interferences.[8] | More time-consuming and expensive; requires method development.[11] | High to Very High |
| Hybrid SPE-PPT | Combines speed of PPT with selectivity of SPE for phospholipid removal.[12] | Requires specific plates/cartridges. | Very High |
Experimental Protocols & Workflows
Workflow for this compound Quantification from Plasma
The following diagram illustrates a typical workflow for the quantification of this compound from plasma, highlighting key decision points related to matrix effects.
Caption: Experimental workflow for this compound quantification.
Protocol: Sample Preparation using Hybrid Solid-Phase Extraction-Protein Precipitation (Hybrid SPE-PPT)
This protocol is designed to efficiently remove both proteins and phospholipids, providing a clean extract for LC-MS/MS analysis.
-
Sample Aliquoting: Thaw plasma samples on ice. Aliquot 100 µL of plasma into the wells of a Hybrid SPE-PPT 96-well plate.
-
Internal Standard Spiking: Add your stable isotope-labeled internal standard (e.g., ¹³C-labeled this compound) to each sample.
-
Precipitation & Extraction: Add 300 µL of acidified acetonitrile (B52724) (e.g., 1% formic acid in acetonitrile) to each well.[13]
-
Mixing: Mix thoroughly by vortexing the plate for 2 minutes to ensure complete protein precipitation.
-
Filtration/Elution: Apply a vacuum to the manifold (e.g., 10-15 in. Hg) or use positive pressure to draw the solvent through the SPE sorbent, collecting the clean filtrate in a new 96-well collection plate.[14] The sorbent will retain the precipitated proteins and phospholipids.
-
Evaporation: Evaporate the filtrate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Analysis: Vortex briefly and inject the sample into the LC-MS/MS system.
Troubleshooting Guide
Logical Workflow for Troubleshooting Low or Variable Signal
If you are encountering issues with low or inconsistent signal intensity for this compound, follow this logical troubleshooting workflow.
Caption: A logical workflow for troubleshooting low LC-MS signal.
References
- 1. tandfonline.com [tandfonline.com]
- 2. longdom.org [longdom.org]
- 3. tandfonline.com [tandfonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Investigation of endogenous blood plasma phospholipids, cholesterol and glycerides that contribute to matrix effects in bioanalysis by liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis | PDF [slideshare.net]
- 9. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. profiles.foxchase.org [profiles.foxchase.org]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. e-b-f.eu [e-b-f.eu]
- 13. Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
Validation & Comparative
Confirming the Purity of Synthetic 3-Oxooctanoyl-CoA: A Comparative Guide to NMR and Alternative Methods
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic molecules is a critical step in ensuring experimental reproducibility and the safety and efficacy of potential therapeutics. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and alternative methods for confirming the purity of synthetically produced 3-oxooctanoyl-CoA, a key intermediate in fatty acid metabolism.
This document outlines the experimental protocols for purity assessment, presents data in a clear, comparative format, and includes workflow diagrams to illustrate the analytical processes.
Comparison of Purity Analysis Methods
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation and purity assessment of organic molecules. For this compound, ¹H NMR can provide detailed information on the molecular structure and the presence of impurities. However, the complexity of the Coenzyme A (CoA) moiety can lead to a crowded spectrum, making the identification of minor impurities challenging. Alternative methods, such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), offer complementary data for a comprehensive purity analysis.
| Method | Principle | Information Provided | Advantages | Limitations |
| ¹H NMR | Measures the magnetic properties of atomic nuclei. | Structural confirmation, identification and quantification of proton-containing impurities. | Provides detailed structural information. Non-destructive. Can be quantitative (qNMR). | Complex spectra for large molecules like CoA thioesters. Overlapping signals can obscure impurities. Lower sensitivity compared to MS. |
| HPLC-UV | Separates compounds based on their interaction with a stationary phase. | Separation and quantification of the main compound and impurities with UV absorbance. | High resolution separation. Well-established and robust. Can be quantitative. | Requires that impurities have a chromophore. Co-elution of impurities can occur. |
| LC-MS | Combines the separation power of HPLC with the mass analysis of mass spectrometry. | Separation, identification, and quantification of the main compound and impurities based on their mass-to-charge ratio. | High sensitivity and selectivity. Provides molecular weight information for unknown impurities. | Ionization efficiency can vary between compounds, affecting quantification. More complex instrumentation. |
| Enzymatic Assay | Measures the biological activity of the compound with a specific enzyme. | Functional purity of the molecule. | Highly specific for the biologically active form. Very sensitive. | Does not provide information on the nature of impurities. Can be complex to set up. |
Experimental Protocols
Synthesis of this compound
A common method for the chemical synthesis of 3-ketoacyl-CoA derivatives involves the activation of the corresponding 3-keto acid and subsequent reaction with Coenzyme A. A representative synthesis, adapted from the method described by Thorpe (1986), is as follows:
-
Preparation of 3-Oxooctanoic Acid: Hexanoyl chloride is reacted with the lithium salt of monoethyl malonate, followed by acidic hydrolysis and decarboxylation to yield 3-oxooctanoic acid.
-
Activation of 3-Oxooctanoic Acid: The 3-oxooctanoic acid is converted to an activated ester, for example, an N-hydroxysuccinimide (NHS) ester, using dicyclohexylcarbodiimide (B1669883) (DCC) and NHS.
-
Coupling with Coenzyme A: The activated 3-oxooctanoyl-NHS ester is reacted with the free thiol of Coenzyme A in a buffered aqueous solution (e.g., sodium bicarbonate buffer, pH 8) to form the desired this compound thioester.
-
Purification: The final product is purified by column chromatography, often using a reversed-phase material like C18 silica, with a water/acetonitrile gradient.
Potential Impurities: Based on this synthetic route, potential impurities include:
-
Unreacted starting materials: Coenzyme A, 3-oxooctanoic acid.
-
Side-products: Dicyclohexylurea (DCU) from the activation step, disulfide-linked CoA dimers.
-
Related substances: Shorter or longer chain 3-oxoacyl-CoAs if starting materials are not pure.
Purity Determination by ¹H NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the lyophilized this compound in 0.5 mL of a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O) or deuterated methanol (B129727) (CD₃OD).
-
Add a known amount of an internal standard (e.g., 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt, TSP, for D₂O) for quantitative analysis (qNMR).
NMR Acquisition Parameters (Example for a 400 MHz spectrometer):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay (d1): 5 times the longest T₁ relaxation time of the signals of interest and the internal standard (typically 5-10 seconds for quantitative accuracy).
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: 12-16 ppm.
Data Analysis:
-
Reference the spectrum to the internal standard (e.g., TSP at 0.00 ppm).
-
Integrate the characteristic signals of this compound and any visible impurity signals.
-
For purity assessment, compare the integral of a well-resolved proton signal from the octanoyl moiety (e.g., the terminal methyl group) to the integral of a signal from a known impurity or to the total integral of all species in the spectrum.
-
For qNMR, calculate the absolute purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std where I = integral, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the standard.
Purity Determination by HPLC-UV
Chromatographic Conditions (Example):
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 50 mM potassium phosphate (B84403) buffer, pH 6.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% to 50% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 260 nm (for the adenine (B156593) moiety of CoA).
-
Injection Volume: 10 µL.
Data Analysis:
-
Inject a known concentration of the this compound sample.
-
Identify the main peak corresponding to the product.
-
Calculate the area percentage of the main peak relative to the total area of all peaks in the chromatogram to estimate purity. For more accurate quantification, a calibration curve with a purified standard should be prepared.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the synthesis and purity analysis of this compound.
A Comparative Guide to the Validation of LC-MS/MS Methods for 3-Oxooctanoyl-CoA Quantification
For researchers, scientists, and drug development professionals engaged in the study of fatty acid metabolism and related therapeutic areas, the accurate quantification of key metabolic intermediates is paramount. 3-Oxooctanoyl-CoA, a central molecule in fatty acid beta-oxidation, is one such critical analyte. This guide provides an objective comparison of the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantification of this compound against alternative methods, supported by experimental data and detailed protocols.
Data Presentation: A Comparative Analysis of Analytical Methods
The choice of an analytical method for quantifying this compound depends on the specific requirements of the study, including sensitivity, specificity, throughput, and available instrumentation. Below is a summary of the quantitative performance of the principal methods.
| Parameter | LC-MS/MS | HPLC with UV Detection | Enzymatic Assay |
| Limit of Detection (LOD) | 1 - 10 fmol | ~10 pmol | 1 - 10 pmol |
| Limit of Quantification (LOQ) | 5 - 50 fmol | ~50 pmol | 5 - 50 pmol |
| Linearity (R²) | > 0.99 | > 0.98 | Variable |
| Precision (RSD%) | < 15% | < 20% | < 20% |
| Accuracy (Recovery %) | 85 - 115% | 80 - 120% | 80 - 120% |
| Specificity | High | Moderate | High (enzyme-dependent) |
| Throughput | High | Moderate | Low to Moderate |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below to enable researchers to select and implement the most appropriate method for their needs.
LC-MS/MS Method for this compound Quantification
This method offers the highest sensitivity and specificity for the quantification of this compound.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of biological sample (e.g., cell lysate, tissue homogenate), add 400 µL of ice-cold 2.5% (w/v) sulfosalicylic acid (SSA) in water.
-
Vortex for 30 seconds to precipitate proteins.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
2. Liquid Chromatography
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B
-
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): m/z for this compound (specific m/z to be determined based on the exact mass).
-
Product Ion (Q3): A characteristic fragment ion of this compound (e.g., loss of the CoA moiety).
-
Collision Energy: Optimized for the specific transition.
-
Source Parameters: Optimized for the specific instrument.
Alternative Method: HPLC with UV Detection
This method provides a more accessible alternative to LC-MS/MS, though with lower sensitivity.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Condition a C18 SPE cartridge (e.g., 100 mg) with 1 mL of methanol, followed by 1 mL of water.
-
Load the acidified sample supernatant (from protein precipitation, pH adjusted to ~4.5) onto the cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the acyl-CoAs with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase A.
2. High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 100 mM sodium phosphate (B84403) buffer, pH 5.5.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Gradient: A gradient from 5% to 60% B over 20 minutes is a typical starting point for separating medium-chain acyl-CoAs.
-
Injection Volume: 20 µL.
-
Detection: UV at 260 nm.
Mandatory Visualization
Caption: Experimental workflow for LC-MS/MS quantification of this compound.
A Researcher's Guide to Cross-Reactivity in Acyl-CoA Immunoassays
For researchers, scientists, and drug development professionals, the accurate quantification of acyl-CoA compounds is critical for understanding cellular metabolism and developing novel therapeutics. Immunoassays offer a high-throughput and sensitive method for this purpose. However, a key challenge is the potential for cross-reactivity with structurally similar acyl-CoA molecules, which can lead to inaccurate results. This guide provides a comparative overview of commercially available immunoassays for key acyl-CoA compounds, highlights the critical issue of unreported cross-reactivity data, and offers a detailed protocol for in-house validation.
Comparison of Commercially Available Acyl-CoA Immunoassays
A variety of ELISA kits are available for the detection of specific acyl-CoA molecules, including malonyl-CoA, acetyl-CoA, and succinyl-CoA. While manufacturers often claim high specificity, quantitative data on cross-reactivity with other endogenous acyl-CoAs is frequently not provided in product literature. This lack of transparency necessitates careful validation by the end-user.
Short-Chain Acyl-CoA Immunoassays
| Target Analyte | Assay Type | Sensitivity (Typical) | Potential Cross-Reactants (not an exhaustive list) | Quantitative Cross-Reactivity Data |
| Malonyl-CoA | Competitive ELISA | 0.156 ng/mL | Acetyl-CoA, Succinyl-CoA, Propionyl-CoA, Butyryl-CoA | Not Provided by Manufacturer |
| Acetyl-CoA | Competitive ELISA | ~0.3 µM | Malonyl-CoA, Succinyl-CoA, Propionyl-CoA, Butyryl-CoA | Not Provided by Manufacturer |
| Succinyl-CoA | Competitive ELISA | Varies | Acetyl-CoA, Malonyl-CoA, Methylmalonyl-CoA | Not Provided by Manufacturer |
Note: The absence of manufacturer-provided quantitative cross-reactivity data is a significant data gap. Researchers should assume that cross-reactivity is possible and perform the necessary validation experiments. One manufacturer of a Malonyl-CoA ELISA kit explicitly states, "Limited by current skills and knowledge, it is impossible for us to complete the cross-reactivity detection between Malonyl CoA and all the analogues, therefore, cross reaction may still exist in some cases.".
Long-Chain Acyl-CoA Immunoassays
Immunoassays for specific long-chain acyl-CoAs are less common than for their short-chain counterparts. Assays are more frequently available for the enzymes that synthesize them, such as long-chain-fatty-acid--CoA ligase. For the direct measurement of total or specific long-chain acyl-CoAs, alternative methods like LC-MS/MS are more prevalent.
| Target Analyte | Assay Type | Sensitivity (Typical) | Potential Cross-Reactants (not an exhaustive list) | Quantitative Cross-Reactivity Data |
| Palmitoyl-CoA | ELISA (Limited Availability) | Not Specified | Stearoyl-CoA, Oleoyl-CoA, Myristoyl-CoA | Not Provided by Manufacturer |
Experimental Protocol: Determining Immunoassay Cross-Reactivity
To ensure the accuracy of immunoassay data, it is imperative to perform in-house cross-reactivity testing. The following is a generalized protocol for a competitive ELISA, which is a common format for small molecule detection.
Objective: To determine the percentage of cross-reactivity of an immunoassay with structurally related acyl-CoA compounds.
Materials:
-
Immunoassay kit for the target acyl-CoA (e.g., Malonyl-CoA ELISA kit)
-
Standard of the target acyl-CoA (provided in the kit)
-
Standards of potential cross-reactants (e.g., Acetyl-CoA, Succinyl-CoA, Propionyl-CoA) of high purity
-
Assay buffer (provided in the kit)
-
Microplate reader
-
Precision pipettes and tips
Procedure:
-
Prepare Standard Curves:
-
Prepare a serial dilution of the target acyl-CoA standard to generate a standard curve as per the kit manufacturer's instructions. This will typically range from a high concentration to zero.
-
For each potential cross-reactant, prepare a separate serial dilution in the same concentration range as the target analyte standard, using the assay buffer as the diluent.
-
-
Perform the Immunoassay:
-
Run the competitive ELISA according to the kit's protocol.
-
In separate wells, add the different concentrations of the target analyte standard and the potential cross-reactant standards.
-
Ensure each concentration is tested in duplicate or triplicate for statistical significance.
-
-
Data Analysis:
-
For the target analyte and each potential cross-reactant, plot the absorbance values against the logarithm of the concentration.
-
Perform a sigmoidal (four-parameter logistic) curve fit for each dataset.
-
From the curve fit, determine the concentration of each analyte that causes 50% inhibition of the maximum signal (IC50).
-
-
Calculate Percent Cross-Reactivity:
-
Use the following formula to calculate the percent cross-reactivity for each potential cross-reactant:
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100
-
Interpretation of Results:
A higher percentage indicates a greater degree of cross-reactivity. For example, a cross-reactivity of 10% means that the cross-reactant is 10 times less potent at displacing the tracer than the target analyte. A value of less than 1% is generally considered to indicate good specificity.
Key Metabolic Pathways Involving Acyl-CoA Compounds
Understanding the metabolic context of acyl-CoA molecules is crucial for interpreting experimental results. The following diagrams illustrate the central roles of malonyl-CoA, acetyl-CoA, and long-chain acyl-CoAs in cellular metabolism.
A Researcher's Guide to Selecting Internal Standards for Accurate 3-Oxooctanoyl-CoA Measurement
For researchers, scientists, and drug development professionals engaged in metabolic studies, the precise quantification of acyl-CoA thioesters is paramount. This guide provides a comprehensive comparison of internal standards for the accurate measurement of 3-oxooctanoyl-CoA, a key intermediate in fatty acid metabolism. We delve into the performance of different internal standards, supported by experimental data from related analytes, and offer detailed experimental protocols to aid in the development of robust and reliable analytical methods.
The accurate quantification of this compound is crucial for understanding the kinetics of fatty acid β-oxidation and identifying potential dysregulations in metabolic pathways. The use of an appropriate internal standard (IS) is the cornerstone of reliable quantification, especially in complex biological matrices where matrix effects and variability in sample preparation can significantly impact results. The ideal internal standard should mimic the analyte's chemical and physical properties as closely as possible to compensate for any variations during the analytical workflow.
This guide compares the two main classes of internal standards used for acyl-CoA analysis: stable isotope-labeled (SIL) standards and odd-chain acyl-CoAs.
Comparison of Internal Standards
Stable isotope-labeled internal standards, where one or more atoms in the this compound molecule are replaced with a heavier isotope (e.g., ¹³C or ²H), are considered the gold standard for quantitative mass spectrometry.[1][2] They exhibit nearly identical chemical and physical properties to the endogenous analyte, ensuring they co-elute during chromatography and experience similar ionization efficiency and fragmentation patterns in the mass spectrometer.[1] This leads to superior accuracy and precision in quantification.
Odd-chain acyl-CoAs, such as heptadecanoyl-CoA (C17:0-CoA), are structurally similar to this compound but are not naturally abundant in most biological systems. While they can compensate for some of the variability in sample preparation and analysis, their different chemical structure can lead to slight variations in chromatographic retention time and mass spectrometric response compared to the analyte of interest, potentially compromising accuracy.[3]
The following table summarizes the key performance characteristics of these internal standards. Due to the limited availability of direct comparative studies for this compound, the quantitative data presented is based on studies of other acyl-CoAs and general principles of internal standard performance.
| Performance Parameter | Stable Isotope-Labeled (SIL) this compound (¹³C or ²H) | Odd-Chain Acyl-CoA (e.g., Heptadecanoyl-CoA) |
| Chemical & Physical Similarity | Virtually identical to the analyte. | Structurally similar, but with different chain length and potentially different polarity. |
| Chromatographic Co-elution | Typically co-elutes perfectly with the analyte.[1] | May exhibit a slight retention time shift relative to the analyte. |
| Correction for Matrix Effects | Excellent. Compensates for ion suppression/enhancement specific to the analyte. | Good, but may not fully compensate if the chromatographic shift is significant. |
| Accuracy (Bias) | High. Mean bias is generally low (e.g., <5%). | Moderate. Can be higher than SIL standards due to differences in analytical behavior. |
| Precision (%RSD) | High. Typically <5%. | Good. Generally <15%. |
| Availability | Custom synthesis may be required. | Commercially available. |
| Cost | Generally higher due to synthesis costs. | More cost-effective. |
Experimental Protocols
The following is a generalized experimental protocol for the quantification of this compound in biological samples using LC-MS/MS with an internal standard. This protocol should be optimized for your specific instrumentation and sample type.
Sample Preparation (Protein Precipitation & Extraction)
-
Homogenization: Homogenize cell pellets or tissues in an ice-cold extraction solvent (e.g., acetonitrile:methanol:water, 2:2:1 v/v/v).
-
Internal Standard Spiking: Add a known amount of the chosen internal standard (e.g., ¹³C-labeled this compound or heptadecanoyl-CoA) to the homogenate at the earliest stage to account for variability throughout the sample preparation process.
-
Protein Precipitation: Vortex the mixture vigorously and incubate at -20°C for at least 30 minutes to precipitate proteins.
-
Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 10 minutes.
-
Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.
-
Drying and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 7.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: The precursor ion will be the [M+H]⁺ ion. The product ion will be a characteristic fragment, often resulting from the neutral loss of the 3'-phospho-ADP moiety (507 Da). The exact m/z values will need to be determined by direct infusion of a this compound standard.
-
Internal Standard: The MRM transition for the internal standard will be determined similarly. For a ¹³C-labeled standard, the precursor and product ions will have a higher m/z corresponding to the number of ¹³C atoms. For an odd-chain acyl-CoA, the m/z values will correspond to its specific molecular weight.
-
-
Collision Energy and other MS parameters: Optimize for maximum signal intensity of the target transitions.
-
Visualizing the Workflow and Rationale
To further clarify the experimental process and the rationale behind choosing an optimal internal standard, the following diagrams have been generated.
Caption: Workflow for this compound quantification.
References
A Comparative Guide to 3-Oxooctanoyl-CoA Metabolism in Different Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative overview of the metabolism of 3-oxooctanoyl-CoA, a key intermediate in the mitochondrial beta-oxidation of medium-chain fatty acids. Understanding the nuances of this metabolic pathway across various cell lines is crucial for advancing research in metabolic disorders, oncology, and for the development of targeted therapeutics. While direct quantitative data for this compound across different cell lines is limited in publicly available literature, this guide synthesizes existing data on fatty acid oxidation (FAO) rates and the expression of relevant enzymes to provide a comparative perspective.
The Central Role of this compound in Medium-Chain Fatty Acid Beta-Oxidation
Mitochondrial beta-oxidation is a catabolic process that breaks down fatty acids to produce acetyl-CoA, which can then enter the citric acid cycle for energy production. For medium-chain fatty acids like octanoic acid, this process involves a series of enzymatic reactions. This compound is the substrate for the final step in each cycle of beta-oxidation, where it is cleaved by the enzyme 3-ketoacyl-CoA thiolase (ACAA2) into hexanoyl-CoA and acetyl-CoA.
Figure 1. Mitochondrial beta-oxidation pathway for octanoyl-CoA, highlighting the position of this compound.
Comparative Analysis of Medium-Chain Fatty Acid Metabolism
The metabolic rate of this compound is intrinsically linked to the overall flux of the fatty acid beta-oxidation pathway. The following table provides a comparative summary of key metabolic features related to FAO in selected human cell lines.
| Parameter | HepG2 (Hepatocellular Carcinoma) | MCF-7 (ER+ Breast Cancer) | MDA-MB-231 (Triple-Negative Breast Cancer) | THLE-3 (Normal Liver Epithelial) |
| General Fatty Acid Oxidation (FAO) Rate | High respiratory capacity, suggesting active FAO. | Reported to have a higher rate of palmitate oxidation compared to MDA-MB-231[1]. | Lower rate of palmitate oxidation compared to MCF-7[1]. | Expected to have active FAO, characteristic of normal liver cells. |
| ACAA2 (3-ketoacyl-CoA thiolase) Expression | Lower mRNA expression compared to normal liver tissue (THLE-3)[2]. ACAA2 upregulation is induced by certain viral proteins, leading to increased β-oxidation[3]. | Data on specific ACAA2 expression is not readily available. However, the higher FAO rate suggests sufficient enzymatic machinery. | Lower CPT1A expression compared to MCF-7, suggesting a lower overall FAO capacity[1]. | Higher ACAA2 mRNA expression compared to HCC cell lines. |
| Key Metabolic Characteristics | High mitochondrial and respiratory capacity. | Relies on a balance between de novo fatty acid synthesis and oxidation. | More dependent on the uptake and storage of exogenous fatty acids. | Represents a non-cancerous baseline for liver cell metabolism. |
Experimental Protocols
To facilitate further research and the generation of direct comparative data, detailed experimental protocols are provided below.
Measurement of Fatty Acid Oxidation Rate in Cultured Cells
This protocol is adapted from established methods for measuring the rate of fatty acid oxidation by quantifying the production of radiolabeled acid-soluble metabolites (ASMs) from a radiolabeled fatty acid precursor.
Materials:
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
[1-14C]Octanoic acid or [1-14C]Palmitic acid
-
Perchloric acid (PCA)
-
Scintillation cocktail
-
Scintillation counter
-
Cultured cells of interest (e.g., HepG2, MCF-7, MDA-MB-231)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that allows them to reach approximately 80-90% confluency on the day of the experiment.
-
Preparation of Radiolabeled Fatty Acid-BSA Conjugate:
-
Prepare a 10% (w/v) fatty acid-free BSA solution in sterile water.
-
In a sterile tube, combine the [1-14C]fatty acid with a pre-warmed aliquot of the 10% BSA solution to achieve the desired final concentration of fatty acid and radioactivity. A molar ratio of fatty acid to BSA of 3:1 to 5:1 is recommended.
-
Incubate the mixture at 37°C for 1 hour with occasional vortexing to allow for complex formation.
-
-
Incubation:
-
Wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Add serum-free medium containing the radiolabeled fatty acid-BSA conjugate to each well.
-
Incubate the plates at 37°C in a CO2 incubator for the desired time period (e.g., 2 hours).
-
-
Termination of Reaction and Extraction of ASMs:
-
To stop the reaction, add ice-cold perchloric acid to a final concentration of 0.5 M.
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
-
Quantification:
-
Carefully collect the supernatant, which contains the acid-soluble metabolites.
-
Add a defined volume of the supernatant to a scintillation vial containing scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Normalization:
-
Determine the protein concentration in each well from a parallel plate to normalize the radioactivity counts (e.g., counts per minute per milligram of protein).
-
Figure 2. Experimental workflow for measuring fatty acid oxidation rates in cultured cells.
Signaling Pathways and this compound
While specific signaling roles for this compound have not been well-defined, the broader family of acyl-CoAs are known to be involved in cellular signaling. The concentration of these metabolites can influence various cellular processes. For instance, the accumulation of certain acyl-CoAs can allosterically regulate enzymes and transcription factors.
The flux through the beta-oxidation pathway, which dictates the levels of intermediates like this compound, is tightly regulated and can impact major signaling networks. For example, increased FAO is often linked to the activation of PPARα (Peroxisome Proliferator-Activated Receptor Alpha), a nuclear receptor that transcriptionally upregulates genes involved in fatty acid catabolism. Conversely, signaling pathways that promote anabolic processes, such as the PI3K/Akt/mTOR pathway, can suppress FAO.
It is plausible that significant alterations in the concentration of this compound, as a result of either genetic defects in beta-oxidation enzymes or pharmacological interventions, could have downstream signaling consequences. However, further research is needed to elucidate these potential connections.
Figure 3. Potential interplay between FAO and key cellular signaling pathways.
Conclusion
The metabolism of this compound is a critical component of cellular energy homeostasis. While direct comparative data across different cell lines remains a significant knowledge gap, inferences can be drawn from broader studies on fatty acid oxidation. Cell lines derived from different tissues, such as liver and breast, and with different cancer subtypes, exhibit distinct metabolic phenotypes with respect to their reliance on and capacity for fatty acid oxidation. The provided experimental protocols offer a framework for researchers to generate the much-needed quantitative data to fill these gaps. Future studies employing metabolomics and metabolic flux analysis will be instrumental in dissecting the precise roles of this compound and other beta-oxidation intermediates in both normal physiology and disease, and may unveil novel therapeutic targets.
References
- 1. Fatty acid oxidation is associated with proliferation and prognosis in breast and other cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Downregulated Acetyl-CoA Acyltransferase 2 Promoted the Progression of Hepatocellular Carcinoma and Participated in the Formation of Immunosuppressive Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gene - ACAA2 [maayanlab.cloud]
Substrate Specificity of Thiolase: A Comparative Analysis Focused on 3-Oxooctanoyl-CoA
For researchers, scientists, and drug development professionals, understanding the substrate specificity of thiolase enzymes is paramount for elucidating metabolic pathways and developing targeted therapeutics. This guide provides a comparative analysis of thiolase activity with a specific focus on the medium-chain substrate 3-oxooctanoyl-CoA, supported by experimental data and detailed protocols.
Thiolases are a crucial class of enzymes that catalyze the reversible thiolytic cleavage of 3-ketoacyl-CoA into a shorter acyl-CoA and acetyl-CoA. This function places them at the heart of fatty acid β-oxidation and various biosynthetic pathways. Thiolases are broadly categorized into two main types: 3-ketoacyl-CoA thiolase (also known as thiolase I) and acetoacetyl-CoA thiolase (thiolase II). Thiolase I exhibits broad substrate specificity, acting on a range of 3-oxoacyl-CoAs with varying chain lengths, while thiolase II is more specific for the four-carbon substrate, acetoacetyl-CoA.
This guide will delve into the substrate preferences of 3-ketoacyl-CoA thiolase, with a particular emphasis on its activity towards this compound, a key intermediate in the metabolism of medium-chain fatty acids.
Comparative Kinetic Data of 3-Oxoacyl-CoA Thiolase
The substrate specificity of thiolases is best understood by comparing their kinetic parameters, namely the Michaelis constant (Km) and the maximum velocity (Vmax), for various substrates. A lower Km value indicates a higher affinity of the enzyme for the substrate.
The following table summarizes the kinetic parameters of 3-oxoacyl-CoA thiolase A purified from rat liver peroxisomes for a range of straight-chain 3-oxoacyl-CoA substrates. This data clearly demonstrates that the enzyme has a high affinity for medium-chain substrates, including this compound.
| Substrate | Km (µM) | Vmax (U/mg) |
| 3-Oxobutyryl-CoA (C4) | 28 | 118 |
| 3-Oxohexanoyl-CoA (C6) | 9 | 142 |
| This compound (C8) | 6 | 155 |
| 3-Oxodecanoyl-CoA (C10) | 5 | 148 |
| 3-Oxododecanoyl-CoA (C12) | 5 | 130 |
| 3-Oxotetradecanoyl-CoA (C14) | 6 | 105 |
| 3-Oxohexadecanoyl-CoA (C16) | 7 | 80 |
Data sourced from Antonenkov et al. (1997). The study found that medium-chain 3-oxoacyl-CoAs are the most effective substrates for thiolase A.[1]
Experimental Protocols
A detailed understanding of the experimental methods used to determine enzyme kinetics is crucial for the replication and validation of scientific findings. The following is a typical protocol for assaying 3-ketoacyl-CoA thiolase activity.
Thiolase Activity Assay (Spectrophotometric)
This assay measures the CoA-dependent cleavage of a 3-oxoacyl-CoA substrate. The decrease in the concentration of the 3-oxoacyl-CoA is monitored by the change in absorbance at 303 nm, which is characteristic of the enolate ion of the 3-oxoacyl-CoA.
Materials:
-
Potassium phosphate (B84403) buffer (100 mM, pH 8.0)
-
Coenzyme A (CoA) solution (10 mM)
-
3-oxoacyl-CoA substrate solution (e.g., this compound, 1 mM)
-
Purified 3-ketoacyl-CoA thiolase enzyme
-
Spectrophotometer capable of reading at 303 nm
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing:
-
870 µL of 100 mM potassium phosphate buffer (pH 8.0)
-
50 µL of 10 mM CoA solution
-
50 µL of 1 mM 3-oxoacyl-CoA substrate solution
-
-
Incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding 30 µL of the purified thiolase enzyme solution.
-
Immediately start monitoring the decrease in absorbance at 303 nm for a period of 5-10 minutes.
-
Calculate the rate of the reaction from the linear portion of the absorbance versus time plot. The molar extinction coefficient for the enolate form of 3-oxoacyl-CoA at 303 nm is approximately 16,400 M-1cm-1.
-
To determine the kinetic parameters (Km and Vmax), repeat the assay with varying concentrations of the 3-oxoacyl-CoA substrate.
Visualizing the Thiolase Catalytic Cycle
The following diagram illustrates the general workflow for determining the substrate specificity of a thiolase enzyme.
Caption: Workflow for determining thiolase substrate specificity.
The enzymatic reaction catalyzed by 3-ketoacyl-CoA thiolase proceeds via a ping-pong mechanism, involving the formation of a covalent enzyme intermediate.
Caption: Thiolase reaction mechanism.
Conclusion
The experimental data clearly indicates that 3-oxoacyl-CoA thiolase exhibits a preference for medium-chain length substrates, with this compound being one of the most effective. This specificity is critical for the efficient breakdown of medium-chain fatty acids. For researchers in drug development, targeting the active site of thiolases with inhibitors that mimic these preferred substrates could be a viable strategy for modulating fatty acid metabolism in various diseases. The provided protocols and diagrams serve as a foundational resource for further investigation into the fascinating enzymology of thiolases.
References
A Comparative Analysis of 3-Oxoacyl-CoA Profiles in Diverse Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 3-oxoacyl-CoA and related acyl-CoA profiles in various disease models, supported by experimental data. The dysregulation of fatty acid metabolism, a cornerstone of cellular bioenergetics, is increasingly implicated in a wide range of pathologies, from metabolic disorders and cancer to neurodegenerative diseases. At the heart of this metabolic pathway are acyl-Coenzyme A (acyl-CoA) thioesters, critical intermediates whose levels can reflect and influence disease states. Among these, 3-oxoacyl-CoAs are key metabolites in the β-oxidation spiral. Understanding the nuances of acyl-CoA profiles across different diseases can illuminate novel therapeutic targets and diagnostic biomarkers.
Data Presentation: Comparative 3-Oxoacyl-CoA and Acyl-CoA Profiles
The following tables summarize quantitative data on acyl-CoA levels in different disease models, providing a comparative snapshot of metabolic dysregulation.
Table 1: Acyl-CoA Profiles in Mouse Models of Fatty Acid Oxidation Disorders
This table presents data from a study on mice with deficiencies in short-chain acyl-CoA dehydrogenase (SCAD) and short-chain 3-hydroxyacyl-CoA dehydrogenase (SCHAD), representing metabolic disease models. Data is presented as fold change in liver tissue of knockout mice compared to wild-type controls.
| Acyl-CoA Species | SCAD Knockout (Fold Change) | SCHAD Knockout (Fold Change) |
| Butyryl-CoA (C4) | ~16 | - |
| Hexanoyl-CoA (C6) | ~4 | - |
| 3-Hydroxybutyryl-CoA | - | Modest Accumulation |
| Other Medium-Chain 3-Hydroxyacyl-CoAs | - | Modest Accumulation |
Data synthesized from a study on fatty acid oxidation defects[1].
Table 2: Short-Chain Acyl-CoA Profiles in a Neuroblastoma Cancer Model
This table shows the concentrations of various short-chain acyl-CoAs in HepG2 cells, a human cell line derived from a hepatocellular carcinoma, often used in broader cancer metabolism studies.
| Acyl-CoA Species | Concentration (pmol/10^6 cells) |
| Acetyl-CoA | 10.644 |
| Succinyl-CoA | 25.467 |
| Propionyl-CoA | 3.532 |
| Butyryl-CoA | 1.013 |
| HMG-CoA | 0.971 |
| Crotonyl-CoA | 0.032 |
| Lactoyl-CoA | 0.011 |
Data from a quantitative mass spectrometry study of lactoyl-CoA in mammalian cells[2].
Table 3: Acetyl-CoA Levels in a Mouse Model of Alzheimer's Disease
This table presents data on Acetyl-CoA levels in the 5XFAD mouse model of Alzheimer's disease, a key neurodegenerative disease model.
| Brain Region | Acetyl-CoA Levels (Treated vs. Untreated 5XFAD mice) |
| Whole Brain | Increased |
Data from a study on the 5XFAD mouse model treated with a CYP46A1 activator.
Experimental Protocols
The accurate quantification of acyl-CoA species is critical for comparative analysis. The most common and robust method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
1. Sample Preparation: Acyl-CoA Extraction from Tissues and Cells
-
Objective: To extract acyl-CoAs from biological samples while preserving their integrity.
-
Procedure:
-
Flash-freeze tissue or cell pellets in liquid nitrogen immediately after collection to halt metabolic activity.
-
Homogenize the frozen sample in an ice-cold extraction solvent, such as 10% trichloroacetic acid or a methanol (B129727)/water solution.
-
Include internal standards, such as stable isotope-labeled acyl-CoAs (e.g., [¹³C₂] acetyl-CoA), in the extraction solvent for accurate quantification[1].
-
Centrifuge the homogenate at a high speed (e.g., 17,000 x g) at 4°C to pellet proteins and cellular debris[2].
-
Collect the supernatant containing the acyl-CoAs.
-
The supernatant can be further purified using solid-phase extraction (SPE) to remove interfering substances before LC-MS/MS analysis.
-
2. Quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Objective: To separate and quantify individual acyl-CoA species.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-Exactive Orbitrap).
-
Procedure:
-
Chromatographic Separation: Inject the extracted sample onto a reverse-phase C18 column. Use a gradient of mobile phases, typically water with an ammonium (B1175870) acetate (B1210297) buffer and an organic solvent like methanol or acetonitrile, to separate the acyl-CoAs based on their chain length and polarity.
-
Mass Spectrometric Detection:
-
Ionize the separated acyl-CoAs using electrospray ionization (ESI), typically in positive ion mode.
-
Use multiple reaction monitoring (MRM) for targeted quantification on a triple quadrupole mass spectrometer. This involves selecting a specific precursor ion for each acyl-CoA and a characteristic product ion generated by collision-induced dissociation.
-
For untargeted or high-resolution analysis, an Orbitrap mass spectrometer can be used to acquire full scan mass spectra and MS/MS fragmentation data.
-
-
Data Analysis: Quantify the amount of each acyl-CoA by comparing the peak area of the endogenous metabolite to that of the corresponding internal standard.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows relevant to the comparative analysis of 3-oxoacyl-CoA profiles.
Caption: Mitochondrial Fatty Acid β-Oxidation Pathway.
Caption: Experimental Workflow for Acyl-CoA Profiling.
Caption: Disease-induced Alterations in Acyl-CoA Metabolism.
References
- 1. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Increased Acetylcholine Levels and Other Brain Effects in 5XFAD Mice after Treatment with 8,14-Dihydroxy Metabolite of Efavirenz - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 3-oxooctanoyl-CoA
This guide provides immediate safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 3-oxooctanoyl-CoA. The following procedures are based on best practices for handling similar fatty acyl-CoA compounds in a laboratory setting. A formal risk assessment should be conducted by the user prior to beginning any experimental work.
Personal Protective Equipment (PPE)
The recommended personal protective equipment is essential to ensure personal safety while handling this compound. The following table summarizes the necessary PPE for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid Form) | Safety glasses with side shields or safety goggles. | Nitrile or latex gloves. | Laboratory coat. | Recommended if weighing large quantities or if dust is generated. An N95-rated respirator is suggested. |
| Working with Solutions | Safety goggles or a face shield if there is a splash hazard. | Chemical-resistant nitrile or latex gloves. | Laboratory coat. | Not generally required if handled in a well-ventilated area or a fume hood. |
| Accidental Spills | Safety goggles and a face shield. | Heavy-duty chemical-resistant gloves. | Chemical-resistant apron or coveralls over a lab coat. | An N95-rated respirator or higher may be necessary depending on the spill size and ventilation. |
Handling and Operational Plan
Proper handling procedures are critical to prevent contamination and ensure the stability of the compound.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store in a cool, dry, and well-ventilated area, away from incompatible substances.
-
Follow the manufacturer's specific storage temperature recommendations, which are typically -20°C or below for long-term stability.
Preparation of Solutions:
-
All handling of the solid compound should ideally be performed in a chemical fume hood to minimize inhalation exposure.
-
Use calibrated instruments for weighing and dispensing.
-
Prepare solutions in appropriate solvents as recommended by the supplier or relevant literature.
-
Ensure all containers are clearly labeled with the compound name, concentration, solvent, and date of preparation.
Experimental Use:
-
Always wear the appropriate PPE as outlined in the table above.
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling the compound.
Disposal Plan
Proper disposal of this compound and its waste is crucial to prevent environmental contamination and comply with regulations.
| Waste Type | Disposal Procedure |
| Unused Solid Compound | Dispose of as chemical waste in a properly labeled, sealed container. Follow your institution's hazardous waste disposal guidelines. |
| Solutions of this compound | Collect in a designated, labeled hazardous waste container. Do not pour down the drain. The container should be appropriate for the solvent used. |
| Contaminated Labware (e.g., pipette tips, tubes) | Dispose of in a designated solid hazardous waste container. |
| Contaminated PPE (e.g., gloves, disposable lab coats) | Place in a sealed bag and dispose of as solid hazardous waste. |
Emergency Procedures
Spill Response:
-
Evacuate the immediate area if the spill is large or in a poorly ventilated space.
-
Wear appropriate PPE before cleaning up the spill.
-
For solid spills, carefully scoop the material into a labeled waste container.
-
For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed, labeled waste container.
-
Clean the spill area with a suitable detergent and water.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation develops.
-
Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Wash out the mouth with water. Seek immediate medical attention.
Caption: A logical workflow for the safe handling of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
